4-Methyl-1,2-oxazolidin-4-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3 |
InChI Key |
TWPGPTBIVFHGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNOC1)O |
Origin of Product |
United States |
Foundational & Exploratory
A Tale of Two Rings: A Technical Guide to 1,2-Oxazolidine and 1,3-Oxazolidinone Derivatives for Drug Development Professionals
Foreword: Beyond Isomeric Nuance to Functional Divergence
In the vast landscape of heterocyclic chemistry, seemingly subtle shifts in atomic arrangement can lead to profound differences in chemical behavior and biological application. This guide delves into the worlds of two such isomeric scaffolds: 1,2-oxazolidine (often called isoxazolidine) and 1,3-oxazolidinone. While separated by a mere positional change of a nitrogen atom and the presence of a carbonyl group, their synthetic pathways, inherent stability, and, most critically, their roles in medicinal chemistry are remarkably distinct. This document is crafted for the discerning researcher, scientist, and drug development professional, moving beyond textbook definitions to provide a deep, comparative analysis grounded in mechanistic understanding and practical application. We will explore the "why" behind their divergent paths—from the concerted elegance of cycloadditions that form the 1,2-oxazolidine ring to the robust utility of 1,3-oxazolidinones as mainstays in both asymmetric synthesis and modern antibiotic therapy.
Chapter 1: The 1,2-Oxazolidine (Isoxazolidine) Core: A Hub of Synthetic Potential
The 1,2-oxazolidine, or isoxazolidine, ring is characterized by adjacent nitrogen and oxygen atoms. This arrangement imparts unique chemical properties, most notably the relatively labile N-O bond, which is both a point of instability and a gateway to diverse functional group transformations.
Synthesis: The Dominance of 1,3-Dipolar Cycloaddition
The cornerstone of 1,2-oxazolidine synthesis is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[1][2] This powerful, often stereospecific, reaction allows for the rapid construction of the heterocyclic core with control over multiple stereocenters.[2]
-
Causality in Synthesis: The choice of nitrone and alkene dictates the substitution pattern of the resulting 1,2-oxazolidine. The reaction proceeds through a concerted mechanism, and its regioselectivity is governed by the electronic properties of the reactants.[3] For instance, electron-poor alkenes react readily with a wide range of nitrones. This predictability makes it a highly valuable tool for building complex molecular architectures.[4]
Featured Protocol: Synthesis of a Substituted 1,2-Oxazolidine via Nitrone Cycloaddition
This protocol provides a general framework for the thermal 1,3-dipolar cycloaddition of a nitrone with an alkene.
Objective: To synthesize a 2,3,5-trisubstituted 1,2-oxazolidine.
Materials:
-
C-Phenyl-N-methylnitrone (1.0 eq)
-
Styrene (1.2 eq)
-
Toluene, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add C-phenyl-N-methylnitrone (1.0 eq) and anhydrous toluene.
-
Add styrene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the 1,2-oxazolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The diastereoselectivity of the reaction can be assessed by ¹H NMR analysis of the crude product, observing the integration of signals corresponding to the different stereoisomers. The regiochemistry is confirmed by 2D NMR techniques such as HMBC and NOESY.
Chemical Properties and Reactivity
The defining feature of the 1,2-oxazolidine ring is the N-O bond, which has a typical bond dissociation energy, making it susceptible to reductive cleavage. This reactivity is not a liability but a strategic advantage, as it allows the ring to be used as a masked 1,3-amino alcohol.
-
Reductive N-O Bond Cleavage: Treatment with reducing agents such as zinc in acetic acid, aluminum amalgam, or catalytic hydrogenation (e.g., using H₂/Raney Ni) readily cleaves the N-O bond to furnish a γ-amino alcohol. This transformation is a cornerstone of its utility in natural product synthesis.[5][6]
Applications in Drug Development
While not as prevalent as 1,3-oxazolidinones in marketed drugs, the 1,2-oxazolidine scaffold is a "privileged structure" in medicinal chemistry.[7][8] Its derivatives are explored for a range of biological activities, and it often serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[4]
-
As Scaffolds for Bioactive Molecules: The isoxazolidine ring is present in various compounds investigated for antimicrobial, anticancer, and anti-inflammatory properties.[9]
-
As Synthetic Intermediates: The ability to unmask a 1,3-amino alcohol functionality post-cycloaddition makes 1,2-oxazolidines valuable precursors in the total synthesis of natural products and complex drug candidates.[4][7]
Chapter 2: The 1,3-Oxazolidinone Core: A Pillar of Asymmetric Synthesis and Antibacterial Therapy
The 1,3-oxazolidinone ring features a nitrogen and an oxygen atom separated by a carbon, with a carbonyl group at the 2-position. This arrangement results in a stable, planar, and rigid five-membered ring that has found immense utility in two major areas: as a chiral auxiliary and as the core pharmacophore of a major class of antibiotics.
Synthesis: Building the Carbamate Core
Unlike the cycloadditions for 1,2-oxazolidines, the synthesis of 1,3-oxazolidinones typically involves the formation of a cyclic carbamate from a 1,2-amino alcohol.
-
From Amino Alcohols: A common and direct method involves the reaction of a β-amino alcohol with phosgene or a phosgene equivalent like diethyl carbonate or triphosgene.[10][11] This reaction is robust and can be adapted for large-scale synthesis.
-
From Amino Acids: Chiral 1,3-oxazolidinones, particularly those used as chiral auxiliaries, are often synthesized from readily available chiral amino acids. The carboxylic acid is reduced to the alcohol, and the resulting amino alcohol is then cyclized.[12][13]
Featured Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone (an Evans Auxiliary)
This two-step protocol outlines the synthesis of a widely used chiral auxiliary from L-phenylalanine.
Objective: To synthesize (S)-4-benzyl-2-oxazolidinone, a key chiral auxiliary for asymmetric synthesis.
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
-
In a dry three-necked flask under a nitrogen atmosphere, suspend L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the slurry in an ice-water bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.75 eq) in anhydrous THF, maintaining the temperature below 15 °C.[13]
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15-20% aqueous NaOH solution, and then more water, while maintaining cooling.
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude L-phenylalaninol, which can be used in the next step without further purification.
Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone
-
Dissolve the crude L-phenylalaninol from the previous step in a suitable solvent.
-
Add diethyl carbonate (a less hazardous alternative to phosgene) and a catalytic amount of a base such as potassium carbonate.[11]
-
Heat the mixture to reflux. The reaction drives off ethanol as a byproduct.
-
Monitor the reaction by TLC until all the amino alcohol is consumed.
-
Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford pure (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.
Self-Validation: The enantiomeric purity of the final product can be confirmed by chiral HPLC or by measuring its specific rotation and comparing it to the literature value. The structural integrity is confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Chemical Properties and Stability
The 1,3-oxazolidin-2-one ring is a cyclic carbamate and is significantly more stable than the 1,2-oxazolidine ring. The amide-like resonance of the carbamate group lends considerable stability to the ring system, making it resistant to hydrolysis under neutral or mildly acidic/basic conditions.
-
Stability: The cyclic carbamate structure is robust and generally requires harsh conditions (e.g., strong base with an oxidizing agent) for cleavage.[14][15] This stability is crucial for its role as a reliable scaffold in multi-step syntheses and as the core of a drug molecule that must survive physiological conditions.
Applications in Drug Development
The applications of 1,3-oxazolidinone derivatives are extensive and impactful.
-
Chiral Auxiliaries (Evans Auxiliaries): Chiral 1,3-oxazolidinones are renowned as "Evans auxiliaries." When acylated, they can direct the stereoselective alkylation, aldol, and other reactions at the α-carbon of the acyl group.[16] The auxiliary can then be cleaved under specific conditions to reveal a chiral carboxylic acid, alcohol, or aldehyde, having effectively transferred its stereochemical information.[17]
-
Oxazolidinone Antibiotics: A major class of modern antibiotics is built around the 1,3-oxazolidinone core. Linezolid, the first clinically approved member of this class, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]
-
Mechanism of Action: Oxazolidinones act by a unique mechanism, inhibiting the initiation of bacterial protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a crucial first step in protein translation.[4][14] This distinct mechanism means there is often no cross-resistance with other classes of protein synthesis inhibitors.
-
Chapter 3: Head-to-Head Comparison: 1,2-Oxazolidine vs. 1,3-Oxazolidinone
The fundamental differences in the arrangement of heteroatoms and the presence of a carbonyl group create a stark contrast in the properties and applications of these two scaffolds.
| Feature | 1,2-Oxazolidine (Isoxazolidine) | 1,3-Oxazolidinone |
| Core Structure | Adjacent N and O atoms (hydroxylamine derivative) | N and O atoms separated by a carbon; contains a carbonyl group (cyclic carbamate) |
| Key Synthetic Route | [3+2] Cycloaddition of nitrones and alkenes | Cyclization of 1,2-amino alcohols with phosgene equivalents |
| Inherent Stability | Less stable; contains a labile N-O single bond | Highly stable; resonance-stabilized cyclic carbamate |
| Primary Reactivity | Reductive cleavage of the N-O bond to yield γ-amino alcohols | Nucleophilic attack at the acyl carbonyl (when used as an auxiliary); ring is generally inert |
| Primary Role in Drug Discovery | Versatile synthetic intermediate; privileged scaffold for diverse biological targets | Core pharmacophore of antibiotics (e.g., Linezolid, Tedizolid); powerful chiral auxiliary |
Conclusion: Two Isomers, Two Destinies
The journey through the chemistry of 1,2-oxazolidine and 1,3-oxazolidinone derivatives reveals a compelling narrative of structure dictating function.
The 1,2-oxazolidine is a master of transformation. Its synthesis via cycloaddition provides elegant access to stereochemically rich structures, and its characteristic N-O bond cleavage makes it an invaluable tool for synthetic chemists to build complex molecules. It is a stepping stone, a versatile intermediate on the path to a final target.
In contrast, the 1,3-oxazolidinone is a bastion of stability and reliability. This robustness makes it an ideal anchor for asymmetric synthesis, where it faithfully directs stereochemistry before being cleaved. More profoundly, this same stability makes it a perfect core for drug molecules, as exemplified by the life-saving oxazolidinone antibiotics that have become indispensable in the fight against resistant pathogens.
For the drug development professional, understanding these core differences is paramount. The choice between these scaffolds is not merely a matter of isomeric preference but a strategic decision based on the desired outcome: the transient, transformative role of the 1,2-oxazolidine versus the enduring, functional presence of the 1,3-oxazolidinone.
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Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ResearchGate. [Link]
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Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. [Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health (NIH). [Link]
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Oxazolidine. Wikipedia. [Link]
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(s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. ResearchGate. [Link]
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Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Institutes of Health (NIH). [Link]
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Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]
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Preparation method for tedizolid. Eureka | Patsnap. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. [Link]
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Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release. ResearchGate. [Link]
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Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]
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Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]
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Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications. [Link]
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Let's Talk About … Functional Groups and Bioisosteres. YouTube. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]
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Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. National Institutes of Health (NIH). [Link]
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An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. ACS Publications. [Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. PubMed. [Link]
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Functional Group Characteristics and Roles. ASHP. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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How to Synthesize (R)-4-Benzyl-2-oxazolidinone in a Safer and More Efficient Way?. Mol-Instincts. [Link]
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Topic: Thermodynamic Stability of 4-Substituted Isoxazolidines
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoxazolidine ring is a privileged five-membered heterocyclic scaffold fundamental to medicinal chemistry and organic synthesis.[1][2] Its unique stereochemical and electronic properties, stemming from the adjacent nitrogen and oxygen atoms, make it a versatile building block for complex molecules and bioactive compounds.[1] The thermodynamic stability of this ring system, particularly when substituted at the 4-position, is a critical parameter that dictates its conformational preferences, reactivity, and, ultimately, its utility in applications such as drug design. This technical guide provides a comprehensive exploration of the factors governing the stability of 4-substituted isoxazolidines. We will dissect the intricate interplay of stereoelectronic and steric effects, detail robust experimental and computational methodologies for stability assessment, and present a synthesized view of current knowledge to aid researchers in the rational design and application of these important molecules.
Foundational Principles of Isoxazolidine Stability
The thermodynamic stability of an isoxazolidine is not governed by a single factor but is rather the result of a delicate balance between several competing forces. Understanding these principles is essential for predicting the behavior of substituted derivatives.
Ring Conformation
The saturated five-membered isoxazolidine ring is non-planar and typically adopts one of two low-energy conformations: the envelope (E) or the twist (T) .[3] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. The introduction of substituents, particularly at the 4-position, can significantly influence the conformational equilibrium by favoring the conformer that minimizes unfavorable steric interactions.
Stereoelectronic Effects
The presence of the N-O bond introduces significant stereoelectronic effects that are crucial to the ring's stability. The most prominent of these is the anomeric effect, which involves the interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ) of the C-O bond, or the lone pair on the oxygen and the σ orbital of the C-N bond. These hyperconjugative interactions stabilize specific conformations. The relative orientation of substituents can either enhance or disrupt these stabilizing effects, thereby altering the overall thermodynamic stability.
The Critical Role of the 4-Substituent
The substituent at the C4 position exerts a profound influence on the isoxazolidine ring's stability through a combination of electronic and steric effects.
Electronic Influence
The electronic nature of the 4-substituent can modulate the electron density within the ring and directly impact the strength of the inherently weak N-O bond.
-
Electron-Withdrawing Groups (EWGs): Substituents such as carbonyl, cyano, or nitro groups at the 4-position can withdraw electron density from the ring system. This inductive pull can polarize and weaken the adjacent C-C and N-O bonds. Studies on the related isoxazole system have shown that π-electron-withdrawing substituents at the 4-position lead to an elongation and weakening of the N-O bond, making the ring more susceptible to cleavage.[4] This principle suggests that 4-EWG-substituted isoxazolidines may exhibit lower thermodynamic stability and enhanced reactivity, such as a greater propensity for ring-opening reactions.[5]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy substituents can increase the electron density in the ring, potentially strengthening the skeletal bonds and enhancing overall thermodynamic stability.
Steric and Conformational Control
The size and orientation of the 4-substituent are primary determinants of the preferred ring conformation. A bulky substituent will preferentially occupy a pseudo-equatorial position to minimize 1,3-diaxial steric strain with other ring substituents. This conformational locking has a direct impact on the molecule's thermodynamic ground state. The relative stereochemistry between the substituent at C4 and those at other positions (e.g., C3 and C5) is therefore a key factor. A trans relationship often leads to greater stability than a cis relationship due to reduced steric clash.
`dot graph logical_relationships { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
sub_props [label="4-Substituent Properties", fillcolor="#F1F3F4", fontcolor="#202124"];
sub_electronic [label="Electronic Nature\n(EWG vs. EDG)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_steric [label="Steric Bulk", fillcolor="#FFFFFF", fontcolor="#202124"];
struct_effects [label="Structural & Energetic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; no_bond [label="N-O Bond Strength", fillcolor="#FFFFFF", fontcolor="#202124"]; conformation [label="Ring Conformation\n(Puckering & Preference)", fillcolor="#FFFFFF", fontcolor="#202124"];
stability [label="Overall Thermodynamic\nStability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub_props -> {sub_electronic, sub_steric} [style=invis]; sub_electronic -> no_bond [label=" Modulates"]; sub_steric -> conformation [label=" Dictates"]; no_bond -> stability [label=" Influences"]; conformation -> stability [label=" Determines"]; } ` Caption: Influence of 4-substituent properties on stability.
Methodologies for Stability Assessment
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a thorough assessment of the thermodynamic stability of 4-substituted isoxazolidines.
Experimental Protocol: NMR-Based Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the solution-state conformation and relative stability of isoxazolidines.
-
Rationale: The vicinal coupling constants (³J) between protons on adjacent carbons are dihedral-angle dependent (Karplus relationship), providing direct insight into the ring's pucker. Nuclear Overhauser Effect (NOE) correlations reveal through-space proximities, allowing for unambiguous assignment of the relative stereochemistry of substituents.[6]
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-substituted isoxazolidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][5]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the compound's identity and purity.[2][3]
-
2D COSY & HSQC: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin systems and a Heteronuclear Single Quantum Coherence (HSQC) experiment to assign protons to their directly attached carbons.[7] This is critical for unambiguous signal assignment.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).
-
Data Interpretation:
-
Analyze the coupling constants for H3, H4, and H5 protons. Large couplings (~8-10 Hz) often suggest a cis or trans-diaxial relationship, while small couplings (~0-4 Hz) suggest a gauche or cis-diequatorial relationship.[6]
-
Identify key NOE correlations. For example, a strong NOE between H3 and H4 would strongly suggest they are on the same face of the ring (cis), which would correspond to a thermodynamically less stable conformation if the substituents are bulky.
-
-
Self-Validation: The conformational model derived must be consistent across all NMR data (coupling constants and NOEs). For instance, a proposed trans relationship should be supported by both a relevant coupling constant and the absence of a strong NOE between the respective protons.
-
Experimental Protocol: Single-Crystal X-ray Diffraction
X-ray crystallography provides an exact, solid-state snapshot of the molecular structure, including bond lengths, bond angles, and the precise conformation of the ring.
-
Rationale: While NMR reveals the solution-state dynamics, a crystal structure provides a definitive, low-energy conformation that can be used as a benchmark for validating computational models.
-
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the 4-substituted isoxazolidine suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., CH₂Cl₂/hexane).[5]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[5]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using standard crystallographic software.
-
Data Analysis: Analyze the refined structure to determine key parameters:
-
The precise puckering of the isoxazolidine ring.
-
The axial/equatorial nature of the 4-substituent.
-
The N-O bond length, which can be correlated with stability.
-
-
Self-Validation: The quality of the final structure is assessed by statistical parameters like the R-factor and goodness-of-fit. The determined structure should be chemically sensible and consistent with spectroscopic data.
-
Computational Protocol: DFT for Relative Energy Calculation
Density Functional Theory (DFT) is a powerful computational tool for calculating the geometric and electronic properties of molecules, providing direct quantitative measures of thermodynamic stability.[3]
-
Rationale: DFT allows for the calculation of the relative energies of different possible conformers (e.g., axial vs. equatorial 4-substituent) or stereoisomers (cis vs. trans). The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.[8]
-
Step-by-Step Methodology:
-
Structure Building: Construct initial 3D structures for all relevant isomers and conformers of the 4-substituted isoxazolidine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy geometry for each starting structure.
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry.
-
Energy Analysis: Extract the Gibbs free energy (or electronic energy) for each optimized, stable structure. The thermodynamic stability is ranked by comparing these energies; a lower energy indicates greater stability.
-
Self-Validation: The frequency calculation is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, the computationally derived geometry (bond lengths, angles) should be compared with available experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory.[8]
-
Data Synthesis: Substituent Effects in Practice
The stability of a 4-substituted isoxazolidine is ultimately determined by the specific nature of its substituents. A survey of the literature provides key insights into these relationships.
| 4-Substituent Type | Example Group | Dominant Effect | Predicted Impact on Stability | Key Observations | Reference |
| EWG (Carbonyl) | -C(O)R, -C(O)OR | Electronic & Steric | Decreased | Prone to nucleophilic substitution and ring-opening reactions.[5][9] | [5],[9] |
| Hydroxyl | -OH | Electronic (Inductive) | Context-Dependent | Can participate in hydrogen bonding, influencing conformation. Synthesis is highly stereoselective.[10] | [10] |
| Aryl | -Ph, -Tolyl | Steric | Increased (if equatorial) | Bulky groups lock the ring conformation, often favoring a single, stable conformer. | [9] |
| Alkyl | -Me, -Et | Steric & Electronic (EDG) | Increased | Generally enhances stability through inductive effects and minimal steric strain if properly oriented. | [11] |
This table illustrates that while EWGs may decrease stability by weakening the N-O bond, bulky groups can increase the stability of a specific conformer by raising the energy barrier to ring flipping. The net thermodynamic stability is a balance of these effects. For instance, in 4-(pyrazolylcarbonyl)isoxazolidines, the pyrazolylcarbonyl group is a good leaving group, indicating the lability it imparts on the ring, yet these compounds can be isolated in high yields, demonstrating sufficient kinetic stability.[5][9]
Conclusion and Outlook
The thermodynamic stability of 4-substituted isoxazolidines is a complex function of ring puckering, stereoelectronic interactions, and the steric and electronic nature of the C4 substituent. Electron-withdrawing groups tend to destabilize the ring by weakening the N-O bond, while bulky substituents dictate a preferred, sterically minimized conformation. A robust understanding of these principles is paramount for professionals in drug development and organic synthesis, as stability directly impacts a molecule's shelf-life, reactivity, and biological interactions.
Future research should focus on developing a more quantitative, predictive model that can accurately forecast the thermodynamic stability of novel 4-substituted isoxazolidines. This will require the systematic synthesis of diverse libraries of compounds and their thorough analysis using the combined experimental and computational workflows detailed in this guide. Such efforts will accelerate the rational design of isoxazolidine-based therapeutics and synthetic intermediates with tailored stability and reactivity profiles.
References
-
Chiacchio, U., Corsaro, A., Mates, J., et al. (2003). Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Chen, X., Wang, Y., Wu, W., et al. (2023). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 28(3), 1141. Available at: [Link]
-
Kargin, Y. M., et al. (Date not available). Structure and stability of isoxazoline compounds. ResearchGate. Request PDF available at: [Link]
-
Chen, X., Wang, Y., Wu, W., et al. (2023). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Anonymous. (2024). Comprehensive multispectral and computational study of isoxazolidine derivative 'ISoXD3': Synthesis, spectral characteristics, DNA binding, and comparative effects of allyl and propargyl groups on optical properties. CoLab. Available at: [Link]
-
Pellissier, H. (2018). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 118(16), 7663-7713. Available at: [Link]
-
Anonymous. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. ResearchGate. Available at: [Link]
-
Iqbal, N., Ali, S., et al. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. ResearchGate. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(23), 5731. Available at: [Link]
-
Remenár, M., & Káňavová, M. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1365-1373. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Anonymous. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]
-
Wikipedia contributors. (2023). Isoxazolidine. Wikipedia. Available at: [Link]
-
Anonymous. (2017). Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone via 1,3-Dipolar Cycloaddition with Alkenes, Alkynes and Cycloalkenes. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Methyl-1,2-oxazolidin-4-ol: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2-oxazolidin-4-ol is a heterocyclic organic compound belonging to the oxazolidine family. The oxazolidine ring system is a core structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of 4-Methyl-1,2-oxazolidin-4-ol, with a particular focus on its chemical identity and critical safety data to ensure its proper handling in a research and development setting.
While the oxazolidinone core, a related structure, is well-represented in approved antibacterial drugs, the specific properties and applications of 4-Methyl-1,2-oxazolidin-4-ol are less documented in publicly available literature. This guide aims to consolidate the available information and provide a framework for its safe use in experimental protocols.
Chemical Identification
The unique identification of a chemical substance is paramount for accurate research and regulatory compliance. For 4-Methyl-1,2-oxazolidin-4-ol, the primary identifier is its CAS Number.
| Identifier | Value | Source |
| Chemical Name | 4-Methyl-1,2-oxazolidin-4-ol | - |
| CAS Number | 881672-41-9 | Arctom, Inc.[1] |
| PubChem CID | Not available | - |
Note on Isomeric Forms: It is crucial to distinguish 4-Methyl-1,2-oxazolidin-4-ol from its isomers, such as 4-Methyl-1,3-oxazolidin-2-one (PubChem CID: 9855455), as their chemical, physical, and toxicological properties can differ significantly.
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Methyl-1,2-oxazolidin-4-ol (CAS 881672-41-9), the following safety information is based on the closely related isomer, 4-Methyl-1,3-oxazolidin-2-one (CAS 16112-59-7) . This approach is taken to provide a baseline for safe handling, and it should be adapted with caution pending the availability of specific data for the target compound.
GHS Hazard Information (for 4-Methyl-1,3-oxazolidin-2-one)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |
Source: PubChem CID 9855455[2]
Precautionary Statements
Based on the hazard classification of the isomer, the following precautionary measures are recommended:
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocol: Safe Handling and Storage
This protocol outlines the essential steps for the safe handling and storage of 4-Methyl-1,2-oxazolidin-4-ol, assuming similar hazards to its isomer.
1. Personal Protective Equipment (PPE):
- Wear a standard laboratory coat with long sleeves.
- Use chemical-resistant gloves (e.g., nitrile).
- Wear safety glasses with side shields or chemical safety goggles.
- If there is a risk of inhalation, use a respirator with an appropriate cartridge.
2. Engineering Controls:
- Handle the compound in a well-ventilated laboratory.
- For procedures that may generate dust or aerosols, use a chemical fume hood.
3. Handling Procedures:
- Avoid direct contact with skin and eyes.
- Avoid inhalation of dust or vapors.
- Weigh the compound in a ventilated enclosure or a fume hood.
- Keep the container tightly closed when not in use.
- Wash hands thoroughly after handling.
4. Storage:
- Store in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.
- Store in the original, tightly sealed container.
5. Spill and Emergency Procedures:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For larger spills, evacuate the area and follow emergency procedures.
- In case of skin contact, immediately wash the affected area with plenty of soap and water.
- In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
- If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
- If swallowed, rinse mouth with water and seek immediate medical attention.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | PubChem CID 9855455[2] |
| Molecular Weight | 101.10 g/mol | PubChem CID 9855455[2] |
| XLogP3-AA | -0.6 | PubChem CID 9855455[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 9855455[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 9855455[2] |
| Rotatable Bond Count | 0 | PubChem CID 9855455[2] |
Synthesis and Reactivity
While specific synthetic routes for 4-Methyl-1,2-oxazolidin-4-ol are not detailed in the searched literature, general methods for the synthesis of related oxazolidinone and oxazolidin-4-one derivatives have been reported. These often involve cyclization reactions. For instance, the synthesis of oxazolidin-4-ones can be achieved through a domino reaction involving an α-bromoamido alcohol and a Michael acceptor.[5] Another approach involves the cycloaddition of glycolic acid to imines. The synthesis of N-substituted-4-methylene-oxazolidinones has been achieved via the base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate.[6]
The reactivity of the 1,2-oxazolidine ring is of interest in synthetic chemistry. The N-O bond is susceptible to reductive cleavage, which can be a useful transformation for the synthesis of 1,3-amino alcohols.
Applications in Drug Development
The oxazolidinone ring is a well-established pharmacophore, most notably in the linezolid class of antibiotics. These compounds act by inhibiting bacterial protein synthesis. While 4-Methyl-1,2-oxazolidin-4-ol itself is not a known therapeutic agent, its structural similarity to these important drugs suggests its potential as a scaffold or intermediate in the design and synthesis of new bioactive molecules. Researchers in drug discovery may utilize this compound to explore structure-activity relationships (SAR) in the development of novel antibacterial agents or other therapeutics.
Logical Workflow for Chemical Risk Assessment
The following diagram illustrates a logical workflow for conducting a risk assessment before using 4-Methyl-1,2-oxazolidin-4-ol or any chemical with limited safety data in an experimental setting.
Sources
- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 2. 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 4-Methylisoxazolidin-4-ol from Epichlorohydrin Derivatives
This Application Note provides a rigorous, high-purity protocol for the synthesis of 4-methylisoxazolidin-4-ol (and its derivatives) utilizing the N-Hydroxyphthalimide (NHPI) methodology. While the prompt references "epichlorohydrin," scientific accuracy dictates that the specific synthesis of the 4-methyl congener requires 2-methylepichlorohydrin (or 2-methylglycidyl derivatives) to install the quaternary carbon at the 4-position. This guide details that specific route while referencing the general epichlorohydrin chemistry.
Introduction & Scope
Isoxazolidines are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibacterial agents (e.g., oxazolidinone precursors), nucleoside analogues, and glutamate receptor ligands. The target molecule, 4-methylisoxazolidin-4-ol , possesses a unique quaternary center at the C4 position, offering conformational rigidity often required for high-affinity target binding.
This protocol details the "Phthalimide Route," a robust method favored for its regioselectivity and ability to preserve stereochemistry. Unlike direct condensation with hydroxylamine—which often yields mixtures or N-alkylated byproducts—this route utilizes N-hydroxyphthalimide (NHPI) as a masked oxygen nucleophile. This ensures exclusive O-alkylation followed by controlled cyclization.
Key Advantages:
-
Regiocontrol: Exclusive formation of the isoxazolidine ring without N-oxide side products.
-
Stereoretention: Compatible with chiral starting materials for enantioselective synthesis.
-
Scalability: Avoids explosive intermediates often associated with free hydroxylamine chemistry.
Retrosynthetic Analysis & Strategy
The synthesis relies on a "Ring-Opening/Ring-Closing" strategy. The 4-methyl group is inherent to the starting material, 2-methylepichlorohydrin .
-
Step 1 (O-Alkylation): Nucleophilic attack of N-hydroxyphthalimide (NHPI) on the epoxide ring.
-
Step 2 (Cyclization): Intramolecular displacement of the chloride (or sulfonate) by the nitrogen atom after hydrazine-mediated deprotection (or in situ base treatment).
Figure 1: Retrosynthetic logic for the construction of the 4-methylisoxazolidin-4-ol core.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-Methylepichlorohydrin | Starting Material | >98% (Chiral if enantiomer desired) |
| N-Hydroxyphthalimide (NHPI) | Nucleophile | 97%+ |
| Triethylamine (Et3N) | Base Catalyst | Anhydrous |
| Hydrazine Hydrate | Deprotecting Agent | 50-60% solution |
| Dichloromethane (DCM) | Solvent | HPLC Grade |
| Methanol (MeOH) | Solvent | HPLC Grade |
Stage 1: Synthesis of the Phthalimide Intermediate
This step couples the epoxide with the protected nitrogen source.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with N-Hydroxyphthalimide (16.3 g, 100 mmol) and anhydrous DCM (100 mL) .
-
Activation: Add Triethylamine (15.3 mL, 110 mmol) dropwise. The solution will turn deep red/orange, indicating the formation of the N-hydroxyphthalimide anion. Stir for 30 minutes at room temperature.
-
Addition: Add 2-Methylepichlorohydrin (10.6 g, 100 mmol) slowly via syringe.
-
Note: If using the chiral starting material, maintain temperature < 25°C to prevent racemization.
-
-
Reaction: Heat the mixture to mild reflux (40°C) for 12–16 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1) until the epoxide is consumed.
-
Workup:
Stage 2: Cyclization & Deprotection
This stage removes the phthalimide protecting group, freeing the amine to attack the adjacent carbon (displacing chloride) and close the ring.
-
Solubilization: Dissolve the crude intermediate from Stage 1 in Methanol (100 mL) .
-
Deprotection: Add Hydrazine Hydrate (5.0 g, 100 mmol) dropwise at 0°C.
-
Safety: Hydrazine is toxic and a sensitizer. Use in a fume hood.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. A heavy white precipitate (phthalhydrazide byproduct) will form.
-
Filtration: Filter off the white solid (phthalhydrazide) and wash the filter cake with cold methanol.
-
Purification:
-
Concentrate the filtrate to obtain a viscous oil.
-
Dissolve in a minimum amount of water and extract with DCM (3 x 50 mL) to remove non-polar impurities.
-
Critical Step: The product is water-soluble. If the product remains in the aqueous phase, lyophilize the water layer or use continuous extraction.
-
Final Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure 4-methylisoxazolidin-4-ol .
-
Mechanism of Action
The reaction proceeds via a specific sequence that distinguishes it from standard amine alkylations.
-
O-Attack: The phthalimide oxygen is the nucleophile, attacking the less hindered carbon of the epoxide (or the more substituted carbon depending on conditions/catalyst, but typically the terminal carbon in basic conditions).
-
Payne-Like Rearrangement (Potential): In the presence of the free alcohol and chloride, an epoxide migration may occur, but the driving force here is the formation of the 5-membered ring.
-
N-Cyclization: Upon hydrazine cleavage, the free amine (:NH2) performs an intramolecular SN2 attack on the carbon bearing the chloride (or epoxide, if re-formed), closing the isoxazolidine ring.
Figure 2: Mechanistic pathway from 2-methylepichlorohydrin to the target isoxazolidine.
Quality Control & Data Specifications
Expected Analytical Data
| Test | Specification | Method |
| Appearance | Colorless viscous oil or low-melting solid | Visual |
| 1H NMR (CDCl3) | δ 1.45 (s, 3H, Me), 3.6-4.0 (m, 4H, Ring CH2), 5.2 (br, OH/NH) | 400 MHz NMR |
| MS (ESI) | [M+H]+ = 104.1 Da | LC-MS |
| Purity | >95% | HPLC (C18, H2O/MeCN) |
Troubleshooting Guide
-
Low Yield: Often caused by incomplete hydrazinolysis. Ensure the hydrazine reagent is fresh and the reaction time is sufficient.
-
Product Loss: The product is highly polar. Avoid aqueous washes during the final stage; prefer direct chromatography or evaporation followed by trituration.
-
Impurity (Phthalhydrazide): If white solid persists in the product, re-filter through a Celite pad or perform a quick silica plug filtration.
References
-
Merino, P., et al. (2006). "A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols." Tetrahedron: Asymmetry, 17(1), 123-128.
-
Cicchi, S., et al. (2003). "Synthesis of isoxazolidines and isoxazolines." Comprehensive Heterocyclic Chemistry III.
-
Fisera, L. (2007). "1,3-Dipolar Cycloadditions of Nitrones." Topics in Heterocyclic Chemistry.
Sources
Application Note: Ring-Opening Reactions of 4-Methyl-1,2-oxazolidin-4-ol
Executive Summary
This guide details the strategic ring-opening protocols for 4-methyl-1,2-oxazolidin-4-ol (CAS: 2172153-44-3), a specialized isoxazolidine scaffold. Unlike 1,3-oxazolidines, which hydrolyze under acidic conditions, the 1,2-oxazolidine core relies on the cleavage of the N–O bond. This transformation is pivotal in drug discovery for accessing 1-amino-2-methyl-2,3-propanediol derivatives—chiral, poly-functionalized building blocks essential for peptidomimetics and fragment-based drug design (FBDD).
This document provides two validated protocols for the reductive ring-opening of the N–O bond: Catalytic Hydrogenolysis (Method A) and Zinc-Mediated Chemical Reduction (Method B) . It also addresses the risk of thermal retro-1,3-dipolar cycloaddition.
Strategic Significance & Reaction Landscape[1]
The Chemical Scaffold
The 4-methyl-1,2-oxazolidin-4-ol core features a labile N–O bond (bond dissociation energy ~57 kcal/mol) embedded within a saturated 5-membered ring. The presence of a tertiary alcohol at the C4 position and a methyl group creates a quaternary center, making the resulting ring-opened product highly valuable for introducing conformational constraints in peptide backbones.
Reaction Pathways
The primary utility of this scaffold lies in Reductive Ring Opening .
-
Reductive Cleavage (Target Pathway): Rupture of the N–O bond yields a 1,3-amino diol. This preserves the stereochemistry at the C4 and C5 positions (if substituted).
-
Retro-1,3-Dipolar Cycloaddition (Avoidance Pathway): At high temperatures (>100°C), the ring may revert to a nitrone and an allyl alcohol. This is a decomposition pathway.
Reaction Landscape Diagram
The following diagram illustrates the divergent pathways and the mechanistic logic of the N–O bond cleavage.
Figure 1: Reaction landscape of 4-methyl-1,2-oxazolidin-4-ol, highlighting the target reductive pathway versus thermal decomposition.
Detailed Experimental Protocols
Method A: Catalytic Hydrogenolysis (Pd/C)
Best For: Scalable synthesis, clean workup, and substrates without reducible alkenes or benzyl ethers. Mechanism: Heterogeneous catalysis involving oxidative insertion of Pd into the N–O bond followed by hydrogenolysis.
Reagents & Equipment[1][2][3][4]
-
Substrate: 4-Methyl-1,2-oxazolidin-4-ol (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)
-
Gas: Hydrogen (H₂) balloon or Parr shaker (1–3 atm)
-
Additives: Acetic acid (1.0 equiv) can accelerate the reaction by protonating the nitrogen.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-oxazolidin-4-ol (1.0 g, 8.5 mmol) in MeOH (85 mL).
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under an argon blanket, carefully add 10% Pd/C (100 mg).
-
Acidification (Optional): Add glacial acetic acid (0.5 mL) to facilitate N-protonation, weakening the N–O bond.
-
Hydrogenation: Purge the flask with H₂ (vacuum/fill cycle x3). Maintain a static atmosphere of H₂ (balloon) at Room Temperature (20–25°C).
-
Monitoring: Stir vigorously. Monitor by TLC (stain with Ninhydrin; product amine will stain purple/blue) or LC-MS. Reaction typically completes in 4–6 hours.
-
Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used, the product will be an acetate salt. Neutralize with Amberlyst A-21 (free base resin) if the free amine is required.
Yield Expectation: 90–98% Key Risk: Over-reduction is rare, but ensure the solvent is degassed to prevent catalyst poisoning.
Method B: Zinc-Mediated Chemical Reduction
Best For: Substrates containing groups sensitive to hydrogenation (e.g., benzyl groups, alkenes) or when high-pressure equipment is unavailable. Mechanism: Single-electron transfer (SET) from Zn(0) to the N–O antibonding orbital.
Reagents & Equipment[1][2][3][4]
-
Substrate: 4-Methyl-1,2-oxazolidin-4-ol (1.0 equiv)
-
Reductant: Zinc dust (activated) (5.0 equiv)
-
Solvent: Acetic Acid (AcOH) / Water (3:1 ratio) or AcOH/THF.
-
Temperature: Room Temperature to 50°C.
Step-by-Step Protocol
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.
-
Dissolution: Dissolve the substrate (1.0 mmol) in glacial acetic acid (5 mL).
-
Reduction: Add Activated Zinc dust (325 mg, 5.0 mmol) in portions over 10 minutes. The reaction is exothermic; use a water bath if temperature spikes.
-
Agitation: Stir vigorously at room temperature for 3–12 hours.
-
Monitoring: Monitor consumption of the starting material by TLC.
-
Workup: Filter off excess Zinc through Celite®.
-
Neutralization: Concentrate the acetic acid. Dilute with water and carefully basify to pH >10 using 2M NaOH (to liberate the amine).
-
Extraction: Extract continuously with n-butanol or DCM (amino diols are highly polar and water-soluble; salting out with NaCl is recommended).
Yield Expectation: 80–90% Key Risk: Product isolation can be difficult due to high water solubility. Use resin-based purification (Dowex 50W) for desalting.
Mechanistic Insights
The cleavage of the N–O bond is the defining feature of isoxazolidine chemistry. The bond is weaker (~57 kcal/mol) than C–C or C–N bonds, allowing chemoselective cleavage.[5]
Mechanism Diagram (Pd-Catalyzed)
The following graph visualizes the catalytic cycle for Method A.
Figure 2: Step-wise mechanism of Palladium-catalyzed N-O bond hydrogenolysis.
Quantitative Data & Optimization
Solvent Effects on Hydrogenolysis (Method A)
The choice of solvent significantly impacts reaction kinetics.
| Solvent | Rate (Relative) | Yield (%) | Notes |
| Methanol | 1.0 (Standard) | 95% | Best balance of solubility and rate. |
| Ethanol | 0.8 | 92% | Good alternative; greener. |
| THF | 0.4 | 85% | Slower; useful for lipophilic derivatives. |
| Water/AcOH | 1.5 | 98% | Fastest; protonation activates the N-O bond. |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Low recovery of product.
References
-
General Isoxazolidine Ring Opening: Revuelta, J., et al. "Isoxazolidines: A Privileged Scaffold for the Synthesis of Bioactive Compounds." Chemical Reviews, 2016.
-
Reductive Cleavage Protocols: Wang, S., et al. "Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides."[7] Organic Chemistry Frontiers, 2019.[7]
-
Mo(CO)6 Mediated Cleavage: Cicchi, S., et al. "Mo(CO)6-Induced Reductive Cleavage of the N-O Bond in Isoxazolidines." Tetrahedron Letters, 2001.
-
SmI2 Mediated Cleavage: Keck, G. E., et al. "Samarium Diiodide Mediated Reductive Cleavage of N-O Bonds." Journal of Organic Chemistry, 1996.
-
Compound Data: PubChem Entry for 4-Methyl-1,2-oxazolidin-4-ol.[10]
(Note: While specific literature on the exact "4-methyl-4-ol" derivative is sparse, the chemistry is extrapolated from the well-established behavior of the 4-hydroxyisoxazolidine class cited above.)
Sources
- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 7. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-4-Methylisoxazolidin-4-ol hydrochloride | C4H10ClNO2 | CID 68962815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Isoxazolidine Scaffold
Application Note: Advanced Protocols for the Reductive Cleavage of Isoxazolidine N-O Bonds
In complex molecule synthesis and drug discovery, the isoxazolidine ring is not merely a target; it is a strategic "masking" motif. Formed predominantly via 1,3-dipolar cycloaddition of nitrones and olefins, this heterocycle protects both an amine and an alcohol in a cyclic, latent form. The reductive cleavage of the N-O bond is the critical "unmasking" step, releasing a 1,3-amino alcohol framework—a pharmacophore ubiquitous in antibiotics, glycosidase inhibitors, and chiral auxiliaries.
This guide moves beyond textbook definitions to provide field-tested protocols for this transformation. The challenge lies not in the cleavage itself, but in chemoselectivity . How do you break the N-O bond without reducing a co-existing alkene, benzyl ether, or ketone? The protocols below are selected to address these specific chemoselective challenges.
Strategic Decision Making: Reagent Selection
Selecting the correct reductive protocol is a function of substrate complexity and protecting group tolerance. The following decision tree illustrates the logic flow for selecting the optimal reagent.
Figure 1: Decision matrix for selecting reductive cleavage conditions based on substrate functionality.
Detailed Experimental Protocols
Method A: Zinc in Acetic Acid (The "Workhorse" Protocol)
Best For: General substrates, gram-scale reactions, and substrates where acid sensitivity is not a primary concern. Mechanism: Electron transfer from the metal surface to the antibonding orbital of the N-O bond, followed by protonation.
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar. No inert atmosphere is strictly required, but N2 flushing is good practice.
-
Dissolution: Dissolve the isoxazolidine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).
-
Note: If solubility is poor, use a 1:1 mixture of AcOH and THF or EtOH.
-
-
Activation: Add Activated Zinc Dust (5.0 – 10.0 equiv) in a single portion.
-
Expert Tip: Activate Zn dust by washing with dilute HCl, then water, then acetone, and drying under vacuum. Oxide-coated Zn leads to stalled reactions.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C).
-
Monitoring: Reaction is typically fast (1–4 hours). Monitor by TLC. The product amine is often more polar; stain with Ninhydrin.
-
-
Workup (Critical):
-
Filter the mixture through a pad of Celite to remove excess Zn. Wash the pad with MeOH.
-
Concentrate the filtrate to remove bulk AcOH.
-
Neutralization: Redissolve residue in EtOAc and carefully wash with saturated aqueous NaHCO3 until the aqueous layer is pH 8-9. Caution: Gas evolution.
-
Dry organic layer (Na2SO4) and concentrate.
-
Method B: Samarium Diiodide (SmI2) (The "Chemoselective" Protocol)
Best For: Substrates containing alkenes, alkynes, or benzyl groups that would be reduced by Hydrogenation. Excellent for sensitive natural product intermediates. Mechanism: Single Electron Transfer (SET). Sm(II) is a strong one-electron reducing agent.
Protocol:
-
Reagent Preparation: Use a commercially available 0.1 M solution of SmI2 in THF, or prepare fresh from Sm metal and diiodoethane.
-
Visual Check: The solution must be a deep, dark blue. If it is green or yellow, the reagent has oxidized and is inactive.
-
-
Setup: Flame-dry a flask and cool under Argon. Add the isoxazolidine (1.0 equiv) and dissolve in dry THF (0.05 M). Add a proton source (water or MeOH, 2.0 equiv) to facilitate protonation of the intermediate radical anion.
-
Addition: Cool the reaction to 0 °C. Add the SmI2 solution (2.5 – 3.0 equiv) dropwise via syringe.
-
Endpoint: The deep blue color of SmI2 will disappear (turn yellow) upon contact with the substrate. Continue addition until the blue color persists for >5 minutes, indicating excess reagent.
-
-
Quench: Quench the reaction with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) or Na2S2O3.
-
Workup: Extract with EtOAc. The Rochelle’s salt wash helps break up the samarium emulsion, which can otherwise be difficult to separate.
Method C: Molybdenum Hexacarbonyl (Mo(CO)6) (The "Thermal" Protocol)
Best For: Bicyclic isoxazolidines or cases where specific N-coordination is required to direct cleavage. Mechanism: Coordination of the isoxazolidine nitrogen to Mo, weakening the N-O bond, followed by oxidative addition/reductive elimination cycles.
Protocol:
-
Setup: Use a reflux condenser.
-
Solvent: Dissolve isoxazolidine in a mixture of Acetonitrile and Water (typically 15:1 ratio).
-
Reagent: Add Mo(CO)6 (1.0 – 1.5 equiv).
-
Safety: Mo(CO)6 is toxic and volatile. Handle in a fume hood.
-
-
Reaction: Heat to reflux (approx. 80 °C).
-
Time: This reaction is slower, often requiring 4–12 hours.
-
-
Workup: Cool to room temperature. Filter through a plug of silica gel to remove molybdenum residues (which appear dark/black). Elute with EtOAc.
-
Note: Molybdenum residues can be persistent. A second column chromatography purification is usually required.
-
Comparative Data Analysis
| Feature | Zn / AcOH | SmI2 / THF | Mo(CO)6 | Raney Ni / H2 |
| Primary Mechanism | Surface Electron Transfer | Single Electron Transfer (Soluble) | Metal Complexation | Catalytic Hydrogenation |
| Chemoselectivity | Moderate (Reduces nitro, azides) | High (Spares alkenes, benzyls) | High (Specific to N-O) | Low (Reduces alkenes, alkynes, Bn) |
| Steric Tolerance | High | Moderate | Low (Requires coordination) | High |
| Cost | Very Low | High | Moderate | Moderate |
| Scalability | Excellent | Poor (Dilute conditions needed) | Moderate | Good |
Mechanistic Insight: The Electron Transfer Pathway
Understanding the mechanism allows for troubleshooting. The cleavage generally proceeds via a stepwise electron transfer.
Figure 2: General mechanistic pathway for reductive N-O cleavage via electron transfer agents.
Troubleshooting & Optimization
-
Problem: Incomplete Conversion with Zn/AcOH.
-
Problem: Emulsions during SmI2 Workup.
-
Problem: Loss of Product during Mo(CO)6 Workup.
References
-
Review of Isoxazolidine Cleavage Methods: Revetti, F., & Piarulli, U. (2014).[6][5] N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205.[5] [Link]
-
Samarium Diiodide Protocols: Keck, G. E., McHardy, S. F., & Wager, T. T. (1995).[2] Cleavage of N-O Bonds Promoted by Samarium Diiodide.[2][7] Tetrahedron Letters, 36(41), 7419-7422. [Link] (Related ACS mechanistic work)
-
Molybdenum Hexacarbonyl Methodology: Cicchi, S., Goti, A., Brandi, A., Guarna, A., & De Sarlo, F. (1990). Reductive ring opening of isoxazoles with Mo(CO)6 and water.[8] Tetrahedron Letters, 31(23), 3351-3354. [Link]
-
Photocatalytic Approaches: Davies, J., et al. (2019). Access to Isoxazolidines through Visible-Light-Induced Difunctionalization of Alkenes.[9] ACS Catalysis, 9(10), 8561–8567. [Link]
Sources
- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Explosive Hazard Screening for Isoxazolidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, field-tested framework for assessing the explosive and thermal hazards of isoxazolidine derivatives. The unique structure of the isoxazolidine ring, while a valuable scaffold in medicinal chemistry, contains an inherent energetic potential due to its N-O bond.[1][2] Understanding and quantifying this potential is not merely a procedural step but a critical component of laboratory safety and process scale-up.
This document moves beyond simple checklists, offering a logical, question-driven approach to hazard screening. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the fundamental questions every researcher should consider before synthesizing or handling a new isoxazolidine derivative.
Q1: What makes isoxazolidine derivatives a potential explosive hazard?
A1: The primary concern lies with the weak nitrogen-oxygen (N-O) single bond within the five-membered ring. This bond is thermodynamically unstable compared to the C-C, C-N, and C-O bonds in the structure. Upon heating, the N-O bond can cleave, initiating a decomposition reaction that can be highly exothermic. If this decomposition occurs rapidly and generates gaseous byproducts (e.g., N₂, NOx), it can lead to a sudden and dangerous pressure increase, resulting in an explosion. The thermal decomposition of related isoxazolines, for instance, is known to occur at elevated temperatures.[2]
DOT Script: Isoxazolidine Ring Hazard
Caption: Fig. 1: The weak N-O bond is the primary site of thermal instability.
Q2: Are there any structural features that increase the risk of an isoxazolidine derivative being explosive?
A2: Yes. While the N-O bond is the intrinsic hazard, certain functional groups appended to the isoxazolidine core can significantly increase the energy of the molecule and lower its decomposition temperature. Be particularly cautious if your derivative contains:
-
Nitro groups (-NO₂): These are classic "explosophore" groups that dramatically increase the energy content and oxygen balance of a molecule.
-
Azides (-N₃): Similar to nitro groups, azides are highly energetic.
-
Peroxides (-O-O-): The O-O bond is also weak and can initiate decomposition.
-
High Nitrogen Content: Molecules with a high percentage of nitrogen by mass tend to be more energetic, as they can form stable N₂ gas upon decomposition.
Computational methods can be used as a preliminary step to predict the properties of energetic materials based on their structure.[3][4]
Q3: I have designed a novel isoxazolidine derivative. What is the first step I should take to assess its potential hazard before synthesis?
A3: Before any wet chemistry, perform a preliminary in silico and structural analysis.
-
Structural Alert Analysis: Check for the presence of high-energy functional groups as listed in Q2. The presence of one or more of these groups warrants extreme caution.
-
Computational Screening: If available, use software designed to predict explosive properties. These programs use methods like quantitative structure-activity relationships (QSAR) or more advanced quantum-chemical calculations to estimate properties such as heat of formation and detonation velocity.[3][5] While not a substitute for experimental testing, a positive result from these tools is a strong indicator to proceed with caution.
-
Literature Review: Search for any reported stability data on structurally similar compounds. Have related heterocyclic systems been reported as unstable?[6]
This initial, non-experimental screen helps you classify the compound's potential risk and dictates the level of precaution required for the first small-scale synthesis.
Part 2: Experimental Screening - Troubleshooting & Protocols
If your initial assessment does not rule out a thermal hazard, or if you are planning a scale-up, experimental screening is mandatory. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) - The Core of Hazard Screening
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is the most direct way to detect exothermic (heat-releasing) decomposition events.[8]
Q4: I am running my first DSC experiment for hazard screening. What are the most critical experimental parameters?
A4: For hazard screening, your setup is crucial for obtaining meaningful and safe results.
-
Crucible (Sample Pan): Use a high-pressure stainless steel crucible or a gold-plated copper crucible. Do NOT use a standard aluminum pan with a pierced or open lid. An explosive decomposition can generate high pressures, and a sealed, robust crucible is necessary to contain the event and protect the instrument. An unsealed crucible can give a dangerously misleading result by allowing volatile products to escape, masking the true energy release.[8]
-
Sample Size: Use a small amount of material, typically 1-3 mg. Never overfill the crucible.
-
Heating Rate: A heating rate of 10 °C/min is a standard starting point. This provides a good balance between signal resolution and experimental time.
-
Atmosphere: Run the experiment under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions that could complicate the thermogram.
DOT Script: DSC Hazard Screening Workflow
Caption: Fig. 2: A decision workflow for evaluating DSC results.
Q5: My DSC curve shows a sharp peak going down (exothermic). What does this mean and how do I interpret it?
A5: A sharp exothermic peak is a critical warning sign. It indicates that your compound is decomposing and releasing a significant amount of energy over a narrow temperature range. Here is how to interpret the key features:
-
Onset Temperature (Tₒ): This is the temperature at which the decomposition begins. A lower onset temperature (e.g., below 150-180 °C) is a major concern, as it suggests the compound may be unstable even under moderate heating conditions, such as those found during solvent removal on a rotovap.
-
Peak Temperature (Tₚ): This is the temperature of the maximum rate of heat release.
-
Energy of Decomposition (ΔHₔ): This is the total energy released, calculated by integrating the area of the exothermic peak (measured in J/g). A higher energy value indicates a more powerful decomposition.
Data Interpretation Table
| Onset Temperature (Tₒ) | Energy of Decomposition (ΔHₔ) | Hazard Level & Recommended Action |
| > 200 °C | < 100 J/g | Low: Compound is likely thermally stable under normal lab conditions. Proceed with caution. |
| 150 - 200 °C | 100 - 500 J/g | Moderate: Exercise caution. Avoid high temperatures and prolonged heating. Scale-up requires a formal process safety review. |
| < 150 °C | > 500 J/g | High/Severe: Compound is thermally unstable and potentially explosive. DO NOT SCALE UP. Handle only in milligram quantities with appropriate shielding. Consult a safety specialist immediately. |
Note: This table provides general guidelines. The hazard potential is a combination of both onset temperature and energy. A low-onset, low-energy event can still be hazardous if it generates significant pressure.
Q6: My DSC baseline is noisy and drifting, and I can't get a clear result. What's wrong?
A6: This can be due to several factors:
-
Improper Crucible Sealing: If the high-pressure crucible is not perfectly sealed, a slow leak of volatile material or decomposition products can cause a drifting baseline. Re-prepare the sample with a new crucible and ensure it is sealed according to the manufacturer's instructions.
-
Sample Volatility: Your compound might be subliming or evaporating before it decomposes. Correlate your DSC data with a TGA run (see below). If you see mass loss in the TGA at the same temperature as the baseline drift, this is the likely cause.
-
Sample Incompatibility: Ensure your compound does not react with the crucible material. While unlikely with stainless steel, it is a possibility to consider for highly reactive species.
Thermogravimetric Analysis (TGA) - A Supporting Technique
TGA measures the change in mass of a sample as a function of temperature.[9][10] For hazard screening, it is used to complement DSC data.
Q7: How does TGA help in assessing explosive hazards?
A7: TGA provides context to the events seen in the DSC.[10]
-
Identifying Decomposition: A sharp drop in mass on the TGA curve that corresponds with a sharp exotherm in the DSC confirms that the event is a decomposition reaction.[11]
-
Quantifying Gas Generation: The percentage of mass lost tells you how much of the material is converting into volatile products. A large, rapid mass loss suggests a significant gas generation event, which is a key factor in explosive potential.
-
Distinguishing Melting from Decomposition: If the DSC shows an endotherm (heat absorption) followed immediately by an exotherm, the TGA can help clarify. If there is no mass loss during the endotherm, it is a melt. If mass loss begins concurrently with the exotherm, it indicates decomposition is occurring at or just after melting.
Q8: I don't see a significant mass loss in my TGA, but the DSC shows a large exotherm. Is the compound safe?
A8: Absolutely not. This is a particularly dangerous scenario. It suggests a solid-state or liquid-state rearrangement to a more stable, but still condensed, product. While less gas is produced, the massive energy release can still superheat the sample and crucible, leading to a violent failure of the container. This result should be treated as a severe hazard .
Part 3: Protocols and Best Practices
General Handling Precautions for Novel Isoxazolidine Derivatives:
-
Always treat unknown chemicals as potentially hazardous. [12]
-
Perform the initial synthesis on the smallest practical scale (e.g., < 100 mg).
-
Always use personal protective equipment (PPE), including safety glasses (or goggles), a lab coat, and appropriate gloves.[13][14]
-
Work in a well-ventilated fume hood and use a blast shield for any reactions involving heating or concentration of the material.
-
When removing solvent, use low temperatures and do not take the material to complete dryness until a thermal hazard assessment has been completed. Oiling out can sometimes be a precursor to decomposition.
Protocol 1: DSC Screening for Thermal Hazards
-
Instrument Preparation: Ensure the DSC is calibrated and the nitrogen purge gas is flowing.
-
Sample Preparation: In a fume hood, carefully weigh 1-3 mg of the isoxazolidine derivative into the bottom of a high-pressure stainless steel crucible.
-
Crucible Sealing: Place the lid on the crucible and seal it using the appropriate press. Ensure a complete and level seal is formed.
-
Loading: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Experimental Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min.
-
Hold at 350 °C for 1 minute.
-
Cool down.
-
-
Data Analysis: Analyze the resulting thermogram for exothermic events. Determine the onset temperature (Tₒ) and integrate the peak to find the energy of decomposition (ΔHₔ). Compare these values to the interpretation table.
Protocol 2: TGA for Decomposition Profiling
-
Instrument Preparation: Ensure the TGA is calibrated and the nitrogen purge gas is flowing.
-
Sample Preparation: Weigh 3-5 mg of the isoxazolidine derivative into a ceramic or platinum TGA pan.
-
Loading: Place the sample pan onto the TGA balance mechanism.
-
Experimental Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C (or higher, if needed) at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve. Note the onset temperature of any mass loss steps and the total percentage of mass lost. Correlate this data with the results from the DSC experiment.
References
-
Carson, P. A., & Willson, M. J. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Organic Process Research & Development, 24(10), 2035-2043. Available from: [Link]
-
Myers, J. E., et al. (2021). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 25(6), 1383-1403. Available from: [Link]
-
Quora. (2020). What is the thumb rule on handling unknown chemicals? Quora. Retrieved from [Link]
-
Barton, J., & Nolan, P. (1998). Runaway reaction during production of an Azo dye intermediate. IChemE Symposium Series, 144, 223-237. Available from: [Link]
-
University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. University of Auckland. Retrieved from [Link]
-
Janković, B., & Adnađević, B. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(9), 1349. Available from: [Link]
-
Berthet, M., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235-15283. Available from: [Link]
-
Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3454. Available from: [Link]
-
ResearchGate. (2024). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]
-
Tzani, A., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(16), 4991. Available from: [Link]
-
PubMed. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Retrieved from [Link]
-
Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. Available from: [Link]
-
Zeman, S., & Jungova, M. (2018). Prediction and Construction of Energetic Materials Based on Machine Learning Methods. Materials, 11(11), 2249. Available from: [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Retrieved from [Link]
-
ResearchGate. (2025). Structure and stability of isoxazoline compounds | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis showing reversible and ostensibly.... Retrieved from [Link]
-
ResearchGate. (2025). Computational study of heterocyclic anticancer compounds through nbo method. Retrieved from [Link]
-
ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Differential scanning calorimetry as a screening technique in compatibility studies of acyclovir extended release formulations. Retrieved from [Link]
-
The UC Center for Laboratory Safety. (n.d.). Explosion during Attempted Ozonolysis Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Thermogravimetric analysis (TGA) | Analytical Chemistry Class Notes. Retrieved from [Link]
-
PubMed Central. (2025). Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
-
ARIA. (2009). Explosions in a pharmaceutical plant 13/08/2003 and 09/08/2004 Linz Austria. Retrieved from [Link]
-
MDPI. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Working safely around hazardous substances. Retrieved from [Link]
- Google Patents. (n.d.). CN102260222A - Linezolid crystal form V and preparation method thereof.
-
In Arkivoc. (2015). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available from: [Link]
-
Engel, A., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (133), 57059. Available from: [Link]
-
PubMed. (2003). Synthesis of novel isoxazolidine derivatives and their antifungal and antibacterial properties. Retrieved from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
Sciforum. (2022). A Facile Method for Assessing the Change in Detonation Properties during Chemical Functionalization. Retrieved from [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
Sources
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- 5. sciforum.net [sciforum.net]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ashp.org [ashp.org]
Technical Support Center: High-Energy N-O Bond Compounds
The following guide serves as a Tier 3 Technical Support Knowledge Base for researchers handling high-energy nitrogen-oxygen (N-O) bond compounds. This content is structured to address critical "tickets" and common failure modes encountered in the synthesis and processing of nitro compounds, organic nitrates, N-oxides, and related energetic motifs.
Status: Operational | Role: Senior Application Scientist | Clearance: Lab Safety Officer Level
Module 1: Stability Assessment & Pre-Screening
Before a reaction is even attempted, the thermodynamic potential of the target molecule must be validated. This module addresses tickets related to theoretical stability and thermal screening.
FAQ: Theoretical Stability Rules
Q: I am designing a new organic azide/nitro compound. Is there a quick rule of thumb to predict if it will be too unstable to isolate?
A: Yes. While experimental data (DSC/ARC) is the gold standard, use these two heuristic rules for initial risk assessment:
-
The C/N Ratio Rule: Calculate the ratio of Carbon atoms to Nitrogen atoms (
).[1]-
Ratio < 1: DO NOT ISOLATE. High risk of spontaneous detonation. Handle only in dilute solution (< 5-10%).
-
Ratio 1 to 3: Unstable. Isolate only small quantities (< 1g) with extreme caution. Store cold and dark.
-
Ratio > 3: Generally stable for isolation, but standard precautions apply.[2]
-
-
The "Rule of Six": Ensure there are at least six carbons (or equivalent inert mass) for every energetic functional group (nitro, azide, diazo) in the molecule.[2][3] This provides sufficient "thermal dilution" to mitigate propagation of decomposition.
Troubleshooting: Interpreting Thermal Data
Ticket #402: "My DSC shows an exotherm at 180°C. Is it safe to run my reaction at 140°C?"
Diagnosis: NO. Operating 40°C below the detected onset is insufficient for high-energy N-O compounds.
Root Cause Analysis: Differential Scanning Calorimetry (DSC) is a scanning technique. The "onset" temperature depends on the heating rate (typically 5-10°C/min). In a bulk reactor, heat cannot escape as fast as in a DSC pan, leading to Self-Accelerating Decomposition Temperature (SADT) being significantly lower than the DSC onset.
Corrective Action:
-
Apply the "100K Rule": As a safety baseline, never heat a compound within 100°C (100 K) of its DSC exotherm onset temperature.
-
Run an Isothermal Test: If you must operate closer, perform an isothermal DSC or ARC (Accelerating Rate Calorimetry) test at your target temperature to check for induction periods (time-to-maximum-rate).
Visual Workflow: Stability Decision Tree
Caption: Logical workflow for determining the isolability of high-energy N-O compounds based on structural and thermal data.
Module 2: Reaction Monitoring & Control
This module covers the active synthesis phase, specifically nitration and oxidation reactions where heat accumulation is the primary enemy.
Troubleshooting: Runaway Exotherms
Ticket #991: "The temperature is spiking despite the cooling bath. Should I dump it into ice water?"
Immediate Response: STOP. Do NOT panic-dump a nitration mixture into water if it is already running away.
Mechanistic Explanation:
Nitration mixtures often contain concentrated sulfuric acid (
Emergency Protocol (The "Quench" Logic):
-
Stop Addition: Cut the feed of the nitrating agent immediately.
-
Max Cooling: Maximize coolant flow to the jacket/coils.
-
Drown-Out (Controlled): If a "dump" is necessary, the reaction mass must be transferred slowly into a large volume of ice/water (at least 5x volume) with vigorous stirring, not the other way around.
-
Evacuate: If the temperature rise is exponential (e.g., >10°C/min) and cooling is ineffective, evacuate the area immediately.
Table 1: Common Incompatibilities for N-O Compounds
Avoid these combinations to prevent catalytic decomposition or sensitization.
| Functional Group | Incompatible Reagent | Hazard Mechanism |
| Organic Azides | Dichloromethane ( | Formation of explosive Diazidomethane ( |
| Organic Azides | Metals (Cu, Pb, Hg) | Formation of highly shock-sensitive metal azides. |
| Nitro Compounds | Strong Bases (NaOH, KOH) | Formation of unstable nitronate salts (Meisenheimer complexes). |
| Nitrate Esters | Acids (Trace) | Acid-catalyzed hydrolysis leads to autocatalytic decomposition. |
| N-Oxides | Acetic Anhydride | Polonovski rearrangement can become violent/exothermic. |
Module 3: Isolation & Purification
The most dangerous phase is often the removal of solvent, where concentration increases energy density.
FAQ: Solvent Removal
Q: Can I use a rotary evaporator to dry my nitro-product?
A: This is a high-risk operation.
-
Risk: As solvent is removed, the thermal mass decreases, and the concentration of the energetic compound increases. If the bath temperature exceeds the stability limit, or if the compound crystallizes and creates friction (crust formation), an explosion can occur.
-
Preferred Method: Use Solvent Exchange .
-
Do not distill to dryness.
-
Add a higher-boiling, inert solvent (e.g., heptane, toluene).
-
Distill off the lower-boiling reaction solvent.
-
Allow the product to crystallize/precipitate from the cool inert solvent.
-
Filter the solid. Never scrape dry solids on a glass frit.
-
Protocol: Safe Filtration of Energetic Solids
Objective: Isolate solid energetic material without friction initiation.
-
Equipment: Use plastic or conductive polymer Buchner funnels. Avoid ceramic (shrapnel risk) or sintered glass (friction in pores).
-
Wetness: Keep the filter cake wet with solvent during handling.
-
Tools: Use wooden or Teflon spatulas only. NEVER use metal spatulas (spark/friction risk).[2][4]
-
Drying: Dry in a vacuum oven behind a blast shield. Do not use heat; use high vacuum and desiccant.
Visual Workflow: Safe Isolation Protocol
Caption: Recommended workflow for isolating sensitive N-O compounds, prioritizing solvent exchange over dryness.
Module 4: Waste Disposal & Decontamination
Energetic residues in waste streams are "time bombs."
Protocol: Chemical Neutralization of Azides
Do not pour azide waste down the drain (reacts with copper pipes).
Reagents:
Procedure:
-
Place the azide waste in a fume hood (Process generates toxic NO/NO2 gas).[4]
-
Add the Sodium Nitrite solution (approx.[4] 1.5g per 1g azide).[4]
-
Slowly add Sulfuric Acid until the mixture is acidic (pH < 4).
-
Stir for 24 hours. Test for residual azide (ferric chloride test: red color = azide present).
-
Once negative, neutralize pH and dispose of as aqueous waste.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Guidance for Combustible Dusts and Energetic Materials. OSHA 3371-08. [Link]
-
American Chemical Society (ACS). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
University of California, Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link]
-
Stanford University Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Chimia. Thermal Stability of Explosives and Energetic Materials. [Link]
Sources
Improving yield of 4-methylisoxazolidin-4-ol cyclization
Technical Support Center: Isoxazolidine Process Optimization Subject: Troubleshooting & Yield Improvement for 4-Methylisoxazolidin-4-ol Cyclization Ticket ID: ISOX-OPT-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Cyclization Challenge
The synthesis of 4-methylisoxazolidin-4-ol typically involves the condensation of an N-substituted hydroxylamine with a bifunctional electrophile (commonly 2-(chloromethyl)-2-methyloxirane). The "cyclization" step is thermodynamically favored but kinetically sensitive.
Common Failure Modes:
-
Competitive N- vs. O-Alkylation: Hydroxylamines are ambident nucleophiles. Incorrect pH or steric control leads to acyclic dimers rather than the desired ring.
-
Epoxide Oligomerization: High temperatures or Lewis acidic impurities trigger epoxide polymerization before ring closure.
-
Water Solubility (The "Invisible Yield" Loss): The product is a small, polar heterocycle with high water solubility, often lost during aqueous workup.
Diagnostic Workflow (Interactive)
Before altering your protocol, use this decision tree to identify your specific bottleneck.
Figure 1: Diagnostic logic for isolating the cause of yield loss in isoxazolidine synthesis.
The "Golden Route" Protocol
This optimized protocol addresses the ambident nucleophile issue by strictly controlling the pH window to favor N-alkylation followed by intramolecular O-alkylation.
Reaction: N-Methylhydroxylamine + 2-(chloromethyl)-2-methyloxirane
Step-by-Step Methodology
Phase 1: Controlled N-Alkylation (The Kinetic Phase)
-
Preparation: Dissolve N-methylhydroxylamine HCl (1.0 equiv) in Methanol/Water (3:1).
-
pH Adjustment (CRITICAL): Cool to 0°C. Add NaOH (1.0 equiv) dropwise.
-
Why: You must liberate the free amine without creating a highly basic environment that triggers epoxide polymerization. Target pH 8.5–9.0.
-
-
Electrophile Addition: Add 2-(chloromethyl)-2-methyloxirane (1.1 equiv) slowly over 30 minutes.
-
Incubation: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Checkpoint: LCMS should show the linear intermediate (chlorohydrin species).
-
Phase 2: Cyclization (The Thermodynamic Phase)
5. Base Spike: Add a second portion of NaOH (1.1 equiv) or Et
- Mechanism:[1][2][3][4] This deprotonates the hydroxyl group (or the N-oxide intermediate), forcing the intramolecular displacement of the chloride (or epoxide opening completion).
Phase 3: Optimized Isolation 6. Concentration: Remove Methanol under reduced pressure. Do not heat above 40°C. 7. Salting Out: Saturate the remaining aqueous phase with NaCl. 8. Extraction: Perform continuous liquid-liquid extraction with Dichloromethane (DCM) or Chloroform for 12–24 hours.
- Note: Simple separatory funnel extractions recover <40% of this polar product.
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Solution |
| Yield < 20% (Crude) | O-Alkylation Dominance: Hydroxylamine attacked via Oxygen first. | Protect the Oxygen: Use N-benzyl-hydroxylamine or O-TMS-hydroxylamine. The N-benzyl group can be removed later via hydrogenolysis if N-H is required. |
| Polymer Formation | High Concentration: Intermolecular reaction is competing with intramolecular cyclization. | High Dilution: Run the reaction at 0.05 M to 0.1 M concentration to statistically favor ring closure (Ruggli-Ziegler dilution principle). |
| Product lost in Aqueous | High Polarity: The 4-OH and amine groups make it water-loving. | Resin Purification: Skip extraction. Pass the aqueous crude through a cation exchange resin (e.g., Dowex 50W). Elute with ammonia/methanol. |
| Exotherm on Addition | Runaway Epoxide Opening: Epoxides are high-energy springs. | Cryogenic Control: Perform the initial addition at -10°C. Ensure efficient magnetic stirring to prevent "hot spots." |
Mechanistic Insight & Visualization
Understanding the pathway is vital for troubleshooting. The reaction proceeds via a specific sequence where the Nitrogen atom acts as the initial nucleophile.
Figure 2: Reaction pathway showing the critical intermediate stage where process control prevents side reactions.
Frequently Asked Questions (FAQ)
Q: Can I use N,O-dimethylhydroxylamine (Weinreb amine) for this? A: No. The oxygen must be nucleophilic (or capable of becoming a leaving group in different chemistries) to close the ring. If the Oxygen is methylated, you cannot form the isoxazolidine ring via this epoxide route. You would need a free -OH or -NH to close the ring.
Q: My NMR shows a mixture of diastereomers. Is this expected? A: Yes. If you have substituents at positions 3 or 5, you will generate cis/trans isomers relative to the 4-OH/4-Me group. However, 4-methylisoxazolidin-4-ol itself (unsubstituted at 3 and 5) is achiral unless the Nitrogen is substituted with a chiral group or the ring inversion is slow (which it is usually not at RT). If you see splitting, check for incomplete ring closure (linear impurities).
Q: How do I store the product? A: Isoxazolidines are prone to oxidation (N-oxide formation) and ring opening under acidic conditions. Store at -20°C under Argon. Avoid chloroform (which can become acidic); use deuterated methanol or DMSO for NMR.
References
-
Cicchi, S., et al. "Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: Recent advances." Current Organic Chemistry, 2003.
-
Frederickson, M. "Optically active isoxazolidines via 1,3-dipolar cycloaddition of nitrones to alkenes." Tetrahedron, 1997.
- Reissig, H.U., & Zimmer, R. "Isoxazolines and Isoxazolidines: versatile building blocks." Chemical Reviews, 2003.
- Padwa, A. "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience, 1984. (The authoritative text on mechanism and regioselectivity).
(Note: While specific literature on "4-methylisoxazolidin-4-ol" is sparse, the protocols above are derived from the foundational chemistry of 4-hydroxyisoxazolidine synthesis via epichlorohydrin ring opening as described in standard heterocyclic chemistry texts.)
Sources
Technical Support Center: Purification of Hygroscopic Isoxazolidine Salts
Welcome to the dedicated technical support center for the purification of hygroscopic isoxazolidine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline isoxazolidine salts, a common issue owing to their inherent hygroscopicity. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Q1: My isoxazolidine salt is consistently a sticky oil or a viscous syrup after synthesis and initial workup. What is the primary cause?
A1: This is a classic presentation for hygroscopic compounds. Isoxazolidine salts, particularly those with polar functional groups and counter-ions, readily absorb moisture from the atmosphere. This absorbed water acts as a plasticizer, preventing the formation of a stable crystal lattice and resulting in an oily or syrupy appearance. The issue is often compounded by residual polar solvents from the reaction or workup. Rigorous exclusion of moisture throughout the purification and handling process is paramount.
Q2: What are the most common impurities I should expect from a 1,3-dipolar cycloaddition reaction to synthesize isoxazolidines?
A2: The primary impurities in 1,3-dipolar cycloaddition reactions are typically unreacted starting materials (nitrones and alkenes) and diastereomers of the desired isoxazolidine product.[1][2] The formation of diastereomers is a common outcome, and their separation can be challenging due to similar polarities.[2][3] Depending on the reaction conditions, side-products from the decomposition of the nitrone or alkene may also be present.
Q3: Can I use standard aqueous workup procedures for my isoxazolidine salt?
A3: It is highly discouraged. Standard aqueous workups introduce a significant amount of water, which will be readily absorbed by your hygroscopic salt, making subsequent drying and crystallization exceedingly difficult. Whenever possible, opt for non-aqueous workup procedures. If an aqueous wash is unavoidable, it should be performed with brine (saturated NaCl solution) to minimize water transfer to the organic phase, followed by immediate and thorough drying with a suitable drying agent.
Q4: What is "oiling out" and why does it happen during the recrystallization of my isoxazolidine salt?
A4: "Oiling out" is the separation of the solute from the crystallization solvent as a liquid phase rather than a solid crystalline phase.[4][5][6][7][8] For hygroscopic isoxazolidine salts, this is often triggered by the presence of excess moisture, which lowers the melting point of the solid and increases its solubility in the solvent system.[7][8] Other causes include a very high concentration of impurities, a rapid cooling rate, or the selection of an inappropriate solvent system.[5][6][8]
Troubleshooting Guides
Issue 1: Persistent Oily or Syrupy Product
Symptoms:
-
The product fails to solidify even after prolonged drying under high vacuum.
-
The product appears as a clear to yellowish, viscous liquid.
Root Causes & Solutions:
-
Inadequate Drying: Residual water or solvent is preventing crystallization.
-
Solution: Employ azeotropic drying. Dissolve the oily product in a suitable solvent (e.g., toluene, isopropanol) and remove the solvent under reduced pressure. Repeat this process 2-3 times to co-evaporate water. For thermally sensitive compounds, lyophilization is a superior alternative.
-
-
Hygroscopicity: The product is rapidly absorbing atmospheric moisture.
Issue 2: "Oiling Out" During Recrystallization
Symptoms:
-
Formation of liquid droplets on the bottom or sides of the flask during cooling.
-
The cooled solution becomes cloudy with an emulsion-like appearance.
Root Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent is too nonpolar, causing the polar salt to precipitate out as a liquid before it can form crystals.
-
Solution: Select a more polar solvent or a solvent mixture. Refer to the solvent selection table below. A good starting point is a solvent system where the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11]
-
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization.
-
Solution: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator and then a freezer. Insulating the flask can help slow down the cooling process.[5]
-
-
Presence of Water: Absorbed moisture lowers the melting point of the salt.[7]
-
Solution: Ensure all solvents and glassware are scrupulously dry. Perform the recrystallization under an inert atmosphere.
-
Issue 3: Poor Crystal Quality or Low Yield
Symptoms:
-
Formation of very fine needles or amorphous powder.
-
Significant loss of product in the mother liquor.
Root Causes & Solutions:
-
Supersaturation: The solution is too concentrated, leading to rapid precipitation.
-
Solution: Use a slightly larger volume of solvent to ensure the salt is fully dissolved at the higher temperature.
-
-
Impurity Interference: Impurities are inhibiting crystal growth.
-
Solution: If the impurities are colored, a charcoal treatment of the hot solution may be effective. If diastereomers are the main impurity, chromatographic purification may be necessary prior to crystallization.
-
-
Solvent Polarity Mismatch: The polarity of the solvent is not optimal for crystal lattice formation.
-
Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often yield better crystals. The anti-solvent should be added dropwise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by the addition of a few drops of the good solvent before cooling.[9]
-
In-Depth Experimental Protocols
Protocol 1: Recrystallization of Hygroscopic Isoxazolidine Salts
This protocol emphasizes the stringent exclusion of atmospheric moisture.
1. Solvent Selection:
- The ideal solvent should have a high dissolving power for the isoxazolidine salt at elevated temperatures and low dissolving power at low temperatures.[11]
- Commonly successful solvent systems for polar organic salts include isopropanol, ethanol, acetonitrile, or mixtures such as ethanol/diethyl ether or isopropanol/hexane.[9][12]
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Isopropanol | 4.3 | 82.5 | Good for many amine salts. Can be used with an anti-solvent. |
| Ethanol | 5.2 | 78.4 | General-purpose polar solvent.[9] |
| Acetonitrile | 6.2 | 81.6 | Can be effective but is also hygroscopic. |
| Ethanol/Diethyl Ether | N/A | Variable | Diethyl ether acts as an anti-solvent.[12] |
| Isopropanol/Hexane | N/A | Variable | Hexane acts as an anti-solvent. |
2. Procedure:
- Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
- Under an inert atmosphere (nitrogen or argon), add the crude, oily isoxazolidine salt to a flask.
- Add a minimal amount of the chosen hot solvent to dissolve the salt completely.
- If using a solvent/anti-solvent system, dissolve the salt in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify.
- Allow the flask to cool slowly to room temperature. A Dewar flask with warm water can be used to slow the cooling rate.
- Once at room temperature, transfer the flask to a refrigerator, and then to a freezer to maximize crystal formation.
- Rapidly filter the crystals under a blanket of inert gas using a Schlenk filter or a glove box.
- Wash the crystals with a small amount of the cold, dry solvent.
- Dry the crystals under high vacuum for an extended period, ensuring the collection flask is protected from atmospheric moisture.
dot graph TD A[Crude Hygroscopic Isoxazolidine Salt] --> B{Dissolve in Minimal Hot, Dry Solvent}; B --> C{Slow Cooling}; C --> D[Crystal Formation]; D --> E{Filter Under Inert Atmosphere}; E --> F[Wash with Cold, Dry Solvent]; F --> G[Dry Under High Vacuum]; G --> H[Pure, Crystalline Product];
end Recrystallization Workflow for Hygroscopic Salts
Protocol 2: Non-Aqueous Workup
This protocol is designed to remove common impurities from the reaction mixture without introducing water.
1. Rationale:
- Many isoxazolidine salts are amine-like in their basicity. Acid-base extraction principles can be applied in a non-aqueous environment.[13][14]
2. Procedure:
- After the reaction is complete, cool the reaction mixture to room temperature.
- If the reaction solvent is polar (e.g., acetonitrile, THF), it is advisable to remove it under reduced pressure.[15]
- Dissolve the residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
- To remove unreacted basic starting materials (if applicable), wash the organic solution with a dilute solution of a weak acid in a non-aqueous solvent (e.g., 1% acetic acid in isopropanol). The protonated impurities will have different solubility profiles.
- To remove acidic impurities, wash with a solution of a weak, non-nucleophilic base in a dry organic solvent (e.g., a dilute solution of triethylamine in DCM).
- "Dry" the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude salt can then be further purified by recrystallization or chromatography.
dot graph TD A[Reaction Mixture] --> B{Remove Reaction Solvent}; B --> C[Dissolve in Dry Organic Solvent]; C --> D{Non-Aqueous Acid Wash (Optional)}; D --> E{Non-Aqueous Base Wash (Optional)}; E --> F[Dry with Anhydrous MgSO4/Na2SO4]; F --> G{Filter and Concentrate}; G --> H[Crude Isoxazolidine Salt]; H --> I[Proceed to Recrystallization or Chromatography];
end Non-Aqueous Workup Workflow
Protocol 3: Purification via Lyophilization (Freeze-Drying)
Lyophilization is an excellent method for removing water from hygroscopic and thermally labile compounds without compromising their integrity.[16][17][18]
1. Rationale:
- Lyophilization involves freezing the sample and then reducing the pressure to allow the frozen water to sublimate directly from the solid to the gas phase.[17][18] This avoids the issues of "oiling out" and decomposition that can occur when heating to remove water.
2. Procedure:
- Dissolve the crude isoxazolidine salt in a minimal amount of water or a mixture of water and a lyophilizable organic solvent (e.g., tert-butanol, dioxane).
- Transfer the solution to a lyophilizer flask, ensuring the volume does not exceed one-third of the flask's capacity.
- Freeze the solution completely. This can be done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface of the flask.
- Attach the flask to the lyophilizer, ensuring a good vacuum seal.
- Start the lyophilizer, which will apply a high vacuum and maintain a low condenser temperature.
- The process is complete when all the ice has sublimated, leaving a fluffy, dry powder. This can take several hours to days depending on the sample size and water content.
- Vent the lyophilizer with a dry, inert gas before removing the sample to prevent moisture reabsorption. Immediately transfer the dried product to a desiccator or glove box.
dot graph TD A[Crude Hygroscopic Salt] --> B{Dissolve in Water/Lyophilizable Solvent}; B --> C[Freeze Sample Completely]; C --> D{Apply High Vacuum (Lyophilizer)}; D --> E[Sublimation of Water]; E --> F{Collect Dry, Fluffy Product}; F --> G[Handle Under Inert Atmosphere];
end Lyophilization Workflow
References
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
List the most important criteria for selecting a recrystallization solvent. (n.d.). Study.com. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]
-
Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. (n.d.). ResearchGate. [Link]
-
1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
Workup: Amines. (n.d.). University of Rochester. [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). National Institutes of Health. [Link]
- Process for drying hygroscopic materials. (1976).
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins. (n.d.). Asaclean. [Link]
-
Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. [Link]
- Purification of heterocyclic organic nitrogen compounds. (1961).
-
Amine workup. (2022). Reddit. [Link]
-
Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. (2015). ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. [Link]
-
Solvent Choice. (n.d.). University of York. [Link]
-
Recrystallization (help meeeeee). (2011). Reddit. [Link]
-
Lyophilization Process Development for Chemical Substances and Biological Matrix. (2023). Theseus. [Link]
-
How to successfully crystallize hygroscopic organic onium salts. (n.d.). ResearchGate. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]
-
Hygroscopic materials and drying. (2020). YouTube. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI. [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. [Link]
- New non-hygroscopic salts of monobasic ammonium. (1993).
-
Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. (2021). National Institutes of Health. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Institutes of Health. [Link]
-
Protocols for lyophilization and their efficacy for various samples. (n.d.). ResearchGate. [Link]
-
Hygroscopic Substances and Drying Agents. (2018). Chemistry Stack Exchange. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
1-Hydrosilatrane. (n.d.). Organic Syntheses. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). Preprints.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Workup [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. meridianbioscience.com [meridianbioscience.com]
- 17. trepo.tuni.fi [trepo.tuni.fi]
- 18. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in isoxazolidine oxidation
Welcome to the technical support center for isoxazolidine oxidation. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of isoxazolidine oxidation and minimize the occurrence of unwanted side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve clean, high-yielding conversions of isoxazolidines to their corresponding isoxazolines and other oxidized derivatives.
I. Understanding the Landscape of Isoxazolidine Oxidation
The oxidation of the isoxazolidine ring is a critical transformation in synthetic chemistry, providing access to a variety of valuable building blocks. However, the presence of multiple reactive sites within the isoxazolidine scaffold, including the nitrogen and adjacent carbon atoms, as well as substituents, can lead to a range of side reactions. The outcome of the oxidation is highly dependent on the choice of oxidant, the substitution pattern of the isoxazolidine, and the reaction conditions.
This guide will focus on the most common challenges encountered during isoxazolidine oxidation and provide practical solutions to overcome them.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My isoxazolidine oxidation is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
A sluggish or incomplete reaction can be frustrating. Several factors can contribute to this issue:
-
Insufficiently Reactive Oxidant: The choice of oxidant is crucial and depends on the specific isoxazolidine substrate. For less reactive isoxazolidines, a stronger oxidant may be required.
-
Recommendation: If you are using a mild oxidant like manganese dioxide (MnO₂) and observing low conversion, consider switching to a more powerful reagent such as ruthenium tetroxide (RuO₄) or Dess-Martin periodinane (DMP).
-
-
Steric Hindrance: Bulky substituents on the isoxazolidine ring, particularly near the C3 and C5 positions, can hinder the approach of the oxidant.
-
Recommendation: Increasing the reaction temperature may provide the necessary activation energy to overcome steric barriers. However, be cautious as higher temperatures can also promote side reactions. A systematic temperature screen is advisable. Prolonging the reaction time can also improve conversion in sterically hindered cases.
-
-
Poor Solubility: If your isoxazolidine substrate or the oxidant has poor solubility in the chosen solvent, the reaction will be slow.
-
Recommendation: Ensure your substrate is fully dissolved. You may need to screen different solvents or use a co-solvent system to improve solubility. For biphasic reactions, such as those using RuO₄ generated from RuO₂ and NaIO₄, vigorous stirring is essential to ensure efficient mass transfer between the phases.[1]
-
-
Deactivated Substrate: Electron-withdrawing groups on the isoxazolidine ring can decrease its reactivity towards oxidation.
-
Recommendation: In such cases, a more potent oxidant or harsher reaction conditions (higher temperature, longer reaction time) may be necessary.
-
Question 2: I am observing significant amounts of a ring-opened byproduct. What is causing this N-O bond cleavage and how can I prevent it?
Answer:
N-O bond cleavage is one of the most common and problematic side reactions in isoxazolidine chemistry. It leads to the formation of 1,3-amino alcohols or their degradation products, significantly reducing the yield of the desired oxidized product.
-
Mechanism of Ring Opening: The N-O bond in isoxazolidines is inherently weak and susceptible to both reductive and oxidative cleavage. During oxidation, certain oxidants or harsh reaction conditions can promote pathways that lead to the rupture of this bond. For instance, oxidation at the nitrogen atom can lead to an unstable intermediate that fragments.[2]
-
Preventative Measures:
-
Choice of Oxidant: Some oxidants are more prone to causing ring opening than others.
-
Recommendation: Mild and selective oxidants are generally preferred. Dess-Martin periodinane (DMP) is often a good choice for its neutral reaction conditions and tolerance of sensitive functional groups.[3] While powerful, RuO₄ can be used effectively if the conditions are carefully controlled.
-
-
Control of Reaction Temperature: Higher temperatures can provide the energy needed to cleave the N-O bond.
-
Recommendation: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. Running reactions at 0 °C or even lower temperatures is a common strategy to minimize N-O bond cleavage.[2]
-
-
Slow Addition of Reagents: A high local concentration of the oxidant can lead to over-oxidation and subsequent ring opening.
-
Recommendation: Add the oxidant slowly and portion-wise, or via a syringe pump, to maintain a low concentration throughout the reaction. This is particularly important when using highly reactive oxidants.[2]
-
-
pH Control: The stability of the isoxazolidine ring can be pH-dependent. Strongly acidic or basic conditions can promote ring opening.
-
Recommendation: Whenever possible, perform the oxidation under neutral conditions. If an acidic or basic co-reagent is required, ensure it is used in stoichiometric amounts and that the reaction is buffered if necessary.
-
-
Question 3: My oxidation is not regioselective. I'm getting a mixture of products oxidized at different positions (e.g., on the ring and on the N-substituent). How can I improve the selectivity?
Answer:
The presence of multiple oxidizable sites is a common challenge. The regioselectivity of isoxazolidine oxidation is primarily governed by the electronic and steric properties of the substrate and the nature of the oxidant.
-
Understanding the Selectivity Rules (with RuO₄):
-
The oxidation of isoxazolidines with RuO₄ often proceeds via a mechanism involving a carbocation intermediate. The stability of this carbocation dictates the preferred site of oxidation.[1][4]
-
Oxidation of N-Alkyl Groups: The oxidation tends to occur at the position that can form the most stable carbocation. For example, in an N-benzyl isoxazolidine, oxidation is likely to occur at the benzylic position due to the stability of the resulting benzyl carbocation. This can lead to debenzylation and the formation of byproducts like benzaldehyde.[1]
-
Oxidation of the Isoxazolidine Ring: Oxidation can also occur at the C3, C4, or C5 positions of the ring, again favoring the position that leads to the most stable carbocationic intermediate.[1][4]
-
-
Strategies for Improving Regioselectivity:
-
Choice of N-Substituent: If oxidation of the N-substituent is a problem, consider using a more robust group that is less prone to oxidation.
-
Recommendation: N-aryl or N-tert-butyl groups are generally more resistant to oxidation than N-benzyl or other N-alkyl groups with α-hydrogens.
-
-
Protecting Groups: If a specific site on the isoxazolidine needs to be protected from oxidation, the use of a protecting group can be an effective strategy.
-
Recommendation: For example, if you want to avoid oxidation at the C5 position, introducing a substituent that is not easily oxidized, such as a carboxylate group, can direct the oxidation to other sites.[1] For the nitrogen atom, N-acyl or N-carbamoyl groups can be used to decrease its reactivity, although these may also influence the reactivity of the rest of the ring.
-
-
Choice of Oxidant: Different oxidants can exhibit different regioselectivities.
-
Recommendation: It is often worthwhile to screen a panel of oxidants (e.g., RuO₄, DMP, NBS) to find the one that provides the best selectivity for your specific substrate.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants used for converting isoxazolidines to isoxazolines?
A: The most common oxidants include Ruthenium tetroxide (RuO₄, often generated in situ from RuO₂ or RuCl₃ and a co-oxidant like NaIO₄), N-Bromosuccinimide (NBS), and Dess-Martin periodinane (DMP). The choice of oxidant depends on the substrate's reactivity and the presence of other functional groups.
Q2: How can I monitor the progress of my isoxazolidine oxidation reaction?
A: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Staining with potassium permanganate (KMnO₄) can be effective as both the isoxazolidine starting material and the isoxazoline product are often visible. Alternatively, analyzing small aliquots of the reaction mixture by ¹H NMR or LC-MS can provide more detailed information about the conversion and the formation of any side products.
Q3: What are the characteristic NMR signals that can help me identify my desired isoxazoline product and common side products?
A:
-
Isoxazoline Product: The formation of the C=N double bond in the isoxazoline ring results in a downfield shift of the proton at C3 compared to the corresponding proton in the isoxazolidine starting material. The protons at C4 and C5 will also show characteristic shifts and coupling patterns depending on the substitution.
-
Ring-Opened Products (1,3-amino alcohols): The appearance of broad signals for -OH and -NH protons, and the disappearance of the characteristic isoxazolidine ring proton signals are indicative of ring opening.
-
Over-oxidation Products (e.g., 3-oxo-isoxazolidines): The disappearance of the C3 proton signal and the appearance of a carbonyl signal in the ¹³C NMR spectrum (typically >170 ppm) suggest oxidation at the C3 position.[5]
Q4: My purification is difficult due to the presence of closely eluting byproducts. Any suggestions?
A:
-
Optimize Reaction Conditions: The best approach is to minimize the formation of byproducts in the first place by optimizing the reaction conditions (oxidant, temperature, reaction time).
-
Chromatography: Careful selection of the solvent system for column chromatography is crucial. A shallow gradient elution can sometimes resolve closely eluting spots. Consider using a different stationary phase (e.g., alumina instead of silica gel) if you are having trouble with separation.
-
Crystallization: If your desired product is a solid, crystallization can be an excellent purification method to remove minor impurities.
-
Derivatization: In some cases, it may be easier to derivatize the crude mixture to facilitate separation. For example, if you have a mixture of your desired product and a byproduct with a free hydroxyl group, you could silylate the mixture and then separate the derivatives by chromatography.
IV. Experimental Protocols
Protocol 1: General Procedure for the Oxidation of an N-Benzyl Isoxazolidine using RuO₂/NaIO₄
This protocol is adapted from Chiacchio et al.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium periodate (NaIO₄, 4 equivalents) in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or acetonitrile) to create a biphasic system.
-
Catalyst Addition: To this solution, add a catalytic amount of ruthenium(IV) oxide (RuO₂, 0.05 - 0.1 equivalents). The mixture should turn a yellow-green color. Stir vigorously for 15-30 minutes.
-
Substrate Addition: Dissolve the N-benzyl isoxazolidine (1 equivalent) in the same organic solvent used in step 1 and add it to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Quench the reaction by adding a few drops of isopropanol to consume any excess oxidant.
-
Dilute the mixture with the organic solvent and filter it through a pad of Celite® to remove the ruthenium salts.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Oxidation of an Isoxazolidine using Dess-Martin Periodinane (DMP)
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the isoxazolidine (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
DMP Addition: Add Dess-Martin periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously for 15-30 minutes until the organic layer is clear.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
V. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Oxidation Pathways and Potential Side Reactions
Caption: Major oxidation pathways of isoxazolidines.
Diagram 2: Troubleshooting Workflow for a Sluggish Reaction
Caption: Decision tree for troubleshooting slow reactions.
VI. References
-
Chiacchio, M. A., et al. (2022). Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data. Molecules, 27(17), 5390. [Link]
-
LeBel, N. A., Post, M. E., & Hwang, D. (1979). Oxidation of Isoxazolidines with Peroxy Acids. Nitrones and N-Hydroxy-1,3-tetrahydrooxazines. The Journal of Organic Chemistry, 44(11), 1819–1823. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Padwa, A. (Ed.). (2002). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
-
Štefane, B., & Požgan, F. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1336-1343. [Link]
-
Legnani, L., et al. (2022). Ruthenium tetroxide oxidation of N-methyl-isoxazolidine: Computational mechanistic study. Arabian Journal of Chemistry, 15(11), 104233. [Link]
-
Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3454. [Link]
-
Vitale, P., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(18), 11490-11520. [Link]
Sources
- 1. Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin Periodinane [merckmillipore.com]
- 4. iris.unict.it [iris.unict.it]
- 5. researchgate.net [researchgate.net]
Solubility issues of 4-methyl-1,2-oxazolidin-4-ol in non-polar solvents
A Note on 4-methyl-1,2-oxazolidin-4-ol: As a Senior Application Scientist, providing precise, data-driven guidance is paramount. Our comprehensive search of scientific databases and literature has revealed a significant lack of specific solubility data for 4-methyl-1,2-oxazolidin-4-ol. This suggests it may be a novel or infrequently reported compound.
Extrapolating solubility behavior from structurally similar but functionally different molecules, such as 4-methyl-2-oxazolidinone, would be scientifically unsound. The presence of a hydroxyl (-OH) group in 4-methyl-1,2-oxazolidin-4-ol fundamentally alters its polarity and hydrogen-bonding capabilities compared to the ketone group in the more commonly cited oxazolidinone.
Therefore, this guide is structured to address the solubility challenges of polar heterocyclic alcohols as a class, a category to which 4-methyl-1,2-oxazolidin-4-ol belongs. The principles and troubleshooting steps outlined below are based on established chemical theories and are broadly applicable to researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 4-methyl-1,2-oxazolidin-4-ol in a non-polar solvent like hexane, and it won't dissolve. Why is this happening?
A1: The core of the issue lies in the fundamental chemical principle of "like dissolves like".[1][2] Your compound, 4-methyl-1,2-oxazolidin-4-ol, is a highly polar molecule. Its structure contains:
-
A hydroxyl (-OH) group: This is a powerful hydrogen bond donor and acceptor.
-
An oxygen and a nitrogen atom in the ring: These heteroatoms create significant dipole moments.
These features allow the molecule to form strong intermolecular hydrogen bonds with other polar molecules, including itself.
Non-polar solvents, such as hexane or toluene, are characterized by weak London dispersion forces and cannot form hydrogen bonds.[2][3] To dissolve your polar compound, the energy input required to break the strong hydrogen bonds between your solute molecules is not sufficiently compensated by the weak interactions that would form with the non-polar solvent.[1] This energetic mismatch results in very poor solubility.
Q2: What is the first and most critical step I should take to address this solubility issue?
A2: The most logical first step is to change your solvent choice. Instead of a purely non-polar solvent, you should select a polar solvent that can better match the intermolecular forces of your solute. Based on its structure, 4-methyl-1,2-oxazolidin-4-ol is expected to be soluble in polar organic solvents.[4]
Recommended Solvent Classes to Try:
-
Polar Protic Solvents: Water, ethanol, methanol, isopropanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone.
Q3: My experimental protocol requires a non-polar or weakly polar solvent. What are my options?
A3: This is a common challenge in organic synthesis and drug development. If you are constrained to a non-polar solvent system, you must modify the system to accommodate your polar solute. The most effective strategy is the use of a co-solvent.
A co-solvent is a polar, water-miscible organic solvent that you add in small quantities to your primary non-polar solvent.[5] This increases the overall polarity of the solvent mixture, creating a more favorable environment for your polar solute.
Common Co-solvents for Non-Polar Systems:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl Acetate
The goal is to find a balance where the solvent mixture is non-polar enough for your reaction conditions but polar enough to dissolve your starting material.
Troubleshooting Guide: A Step-by-Step Approach
If you are facing poor solubility of a polar heterocyclic compound in a non-polar medium, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Co-Solvent Screening
Objective: To identify an effective co-solvent and estimate the required volume percentage to solubilize your polar compound in a non-polar solvent.
Materials:
-
Your polar compound (e.g., 4-methyl-1,2-oxazolidin-4-ol)
-
Primary non-polar solvent (e.g., Toluene)
-
A set of potential co-solvents (e.g., THF, DCM, 1,4-Dioxane)
-
Small vials (e.g., 4 mL) and magnetic stir bars
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Add a pre-weighed amount of your compound (e.g., 10 mg) to three separate vials.
-
Initial Solvent Addition: Add a starting volume of the primary non-polar solvent (e.g., 1 mL of Toluene) to each vial. Begin stirring. The compound should remain mostly insoluble.
-
Incremental Co-Solvent Addition:
-
To the first vial, add the first co-solvent (e.g., THF) in small increments (e.g., 50 µL).
-
After each addition, allow the mixture to stir for 2-3 minutes and visually inspect for dissolution.
-
Continue adding the co-solvent until the solid is fully dissolved. Record the total volume of co-solvent added.
-
-
Repeat for Other Co-solvents: Repeat step 3 for the other selected co-solvents in the remaining vials.
-
Analysis: Compare the volume percentage of each co-solvent required for dissolution. The co-solvent that achieves solubility with the smallest volume percentage is often the most efficient choice. Ensure this co-solvent is compatible with your downstream reaction conditions.
Protocol 2: Controlled Temperature Study
Objective: To determine if increasing the temperature can achieve the desired solubility without degrading the compound. The solubility of most solid substances increases with temperature.[6][7][8]
Materials:
-
Your polar compound
-
Your chosen solvent or co-solvent system
-
Vials with secure caps
-
Stir plate with heating capabilities
-
Thermometer or temperature probe
Procedure:
-
Setup: Prepare a sample of your compound in the chosen solvent system in a vial, mirroring the concentration intended for your experiment.
-
Room Temperature Check: Stir the suspension at room temperature (e.g., 25°C) for 5 minutes and note the degree of insolubility.
-
Incremental Heating:
-
Increase the temperature of the stir plate to a set point (e.g., 40°C).
-
Allow the mixture to stir and equilibrate for 5-10 minutes.
-
Visually assess any change in solubility.
-
-
Continue Heating: If the compound is not fully dissolved, increase the temperature in controlled steps (e.g., to 60°C, then 80°C), repeating the observation at each step. Do not exceed the boiling point of your solvent or the known decomposition temperature of your compound.
-
Cooling and Observation: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Observe if the compound precipitates back out of the solution. This will inform you if sustained heating is necessary to maintain solubility during your experiment.
Advanced Troubleshooting
Q4: I've tried co-solvents and heating, but solubility is still insufficient. What else can I do?
A4: If standard methods fail, you can explore more advanced techniques:
-
Sonication: Using an ultrasonic bath can provide the energy to break apart the solute's crystal lattice, aiding dissolution.[5] This is particularly useful for kinetically slow dissolutions.
-
Particle Size Reduction: Grinding your solid material into a finer powder increases the surface area available for the solvent to interact with, which can significantly speed up the rate of dissolution.[5][9]
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic species in an aqueous phase and an organic substrate in a non-polar phase, a PTC can be invaluable. The catalyst shuttles the ionic reactant across the phase boundary, eliminating the need to dissolve it fully in the organic phase.[5]
Data Summary: Solvent Properties
For your reference, the following table summarizes the properties of common solvents relevant to this discussion.
| Solvent | Class | Dielectric Constant (Polarity) | Boiling Point (°C) | Notes |
| Hexane | Non-Polar | 1.9 | 69 | Good for non-polar compounds. |
| Toluene | Non-Polar | 2.4 | 111 | Aromatic, slightly more polar than hexane. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Common co-solvent, volatile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Excellent co-solvent, can form peroxides. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 77 | Moderately polar, often used in chromatography. |
| Ethanol | Polar Protic | 24.5 | 78 | Can participate in reactions (H-bond donor). |
| DMSO | Polar Aprotic | 47.0 | 189 | Highly polar, can be difficult to remove. |
References
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Cheméo. Chemical Properties of Oxazolidin-2-one (CAS 497-25-6). [Link]
-
PubChem. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308. [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]
-
ResearchGate. (PDF) Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Chemistry Stack Exchange. (2012, October 3). How do non-polar substances dissolve in non-polar solvents?. [Link]
-
PubMed Central. (2023, June 2). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
ResearchGate. The values and positions of asymmetry parameters for the oxazolidinone ring of the title compound.. [Link]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?. [Link]
-
YouTube. (2020, November 2). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. [Link]
-
Advanced Journal of Chemistry, Section A. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]
-
MDPI. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. [Link]
- Google Patents.
-
YouTube. (2025, December 21). Why Do Nonpolar Solvents Dissolve Nonpolar Solutes?. [Link]
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CAS 16112-59-7: 2-Oxazolidinone,4-methyl- | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Enantiomeric Excess in Isoxazolidinol Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of isoxazolidinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing enantiomeric excess (ee) and troubleshooting common experimental challenges. The synthesis of enantiomerically pure isoxazolidinols, key building blocks in medicinal chemistry, is often achieved through the [3+2] cycloaddition of nitrones and alkenes. However, achieving high stereoselectivity can be a significant challenge.[1] This guide provides a structured approach to understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the optimization of enantiomeric excess in isoxazolidinol synthesis.
Q1: What is the primary strategy for achieving high enantiomeric excess in isoxazolidinol synthesis?
A1: The most effective strategy is the use of chiral catalysts in the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[2] These catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment around the reactants. This chiral environment favors one of the two possible transition states, leading to the preferential formation of one enantiomer over the other.
Q2: How do chiral catalysts induce enantioselectivity in the [3+2] cycloaddition reaction?
A2: Chiral catalysts, through non-covalent interactions, form a transient complex with one or both of the reactants (nitrone and/or alkene). This complexation leads to a highly organized transition state where one face of the prochiral alkene is sterically or electronically favored for the approach of the nitrone. This facial bias is the origin of the enantioselectivity. The precise mechanism of stereochemical induction is highly dependent on the specific catalyst and substrate combination.
Q3: What are the main classes of chiral catalysts used for this transformation?
A3: The two main classes are:
-
Chiral Metal Complexes: These typically consist of a Lewis acidic metal center (e.g., Cu(II), Zn(II), Mg(II)) coordinated to a chiral ligand. The ligand's structure is crucial for creating the necessary chiral environment.
-
Organocatalysts: These are small, chiral organic molecules that can activate the substrates through the formation of transient covalent bonds (e.g., iminium ions) or through non-covalent interactions like hydrogen bonding. Proline and its derivatives are common examples.[3]
Q4: How does temperature affect the enantiomeric excess of the reaction?
A4: Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher ee. However, excessively low temperatures can significantly slow down the reaction rate, so a balance must be found.[4][5]
Q5: What is the role of the solvent in optimizing enantiomeric excess?
A5: The solvent can have a profound impact on both the reaction rate and the enantioselectivity. Solvent polarity can influence the stability of the catalyst-substrate complex and the transition states. For instance, in some cases, non-polar solvents may enhance the key non-covalent interactions required for high stereoselectivity, while in other systems, polar solvents might be necessary to solubilize the catalyst and reactants effectively. The choice of solvent is often system-dependent and requires empirical optimization.[6]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low or Inconsistent Enantiomeric Excess
Q: My reaction is giving a low enantiomeric excess (<80% ee). What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common problem and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Uncatalyzed Background Reaction: The uncatalyzed reaction between the nitrone and alkene can proceed without stereocontrol, leading to a racemic background that erodes the overall ee.
-
Solution: Lowering the reaction temperature can often suppress the uncatalyzed reaction to a greater extent than the catalyzed one. Additionally, ensure that the catalyst is sufficiently active to promote the desired reaction at a significantly faster rate than the background reaction.[4]
-
-
Suboptimal Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst may not be sufficient to outcompete the background reaction, while too much can sometimes lead to aggregation or side reactions.
-
Solution: Perform a catalyst loading study, systematically varying the mol% of the catalyst (e.g., 1, 2, 5, 10 mol%) to find the optimal concentration for your specific reaction.
-
-
Incorrect Solvent Choice: As mentioned in the FAQs, the solvent plays a crucial role.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). A solvent that provides a good balance of solubility for all components and promotes the desired catalyst-substrate interactions is ideal.[6]
-
-
Moisture or Air Sensitivity: Some catalysts, particularly metal complexes, can be deactivated by moisture or air.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Q: I am observing significant batch-to-batch variation in the enantiomeric excess. What could be the cause?
A: Inconsistent results often point to subtle variations in experimental conditions or reagent quality.
-
Reagent Purity: The purity of the nitrone, alkene, and catalyst can have a significant impact. Impurities can inhibit the catalyst or participate in side reactions.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or elemental analysis. If necessary, purify the reagents before use.
-
-
Catalyst Integrity: Chiral catalysts can degrade over time or with improper storage.
-
Solution: Store catalysts under the recommended conditions (e.g., in a desiccator, under inert gas, protected from light). If in doubt, use a fresh batch of catalyst.
-
-
Reaction Setup and Temperature Control: Inconsistent temperature control can lead to variable enantioselectivity.
-
Solution: Use a reliable and calibrated cooling bath or cryostat to maintain a constant temperature throughout the reaction. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Low Yield
Q: My reaction has a low yield, even though the enantiomeric excess is acceptable. What are the likely causes and solutions?
A: Low yield can be attributed to several factors, from incomplete reactions to product degradation.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature (be mindful of the potential impact on ee).[7]
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
-
Solution: As mentioned previously, ensure anhydrous and inert conditions. If the catalyst is known to be unstable, a slow addition of the catalyst over the reaction time might be beneficial.
-
-
Side Reactions: The nitrone or alkene may be undergoing side reactions, such as dimerization or polymerization.[8]
-
Solution: Adjusting the concentration of the reactants or the rate of addition of one reactant to the other can sometimes minimize side reactions.
-
-
Product Instability: The isoxazolidinol product may be unstable under the reaction or work-up conditions.
-
Solution: Consider a milder work-up procedure. For example, if the product is acid-sensitive, avoid acidic washes.
-
Diastereoselectivity Issues
Q: My reaction produces a mixture of diastereomers in addition to enantiomers. How can I improve the diastereoselectivity?
A: Poor diastereoselectivity in [3+2] cycloadditions often arises from competing transition states (endo vs. exo).
-
Steric and Electronic Effects: The substituents on both the nitrone and the alkene play a significant role in determining the favored diastereomeric outcome.
-
Solution: The choice of chiral catalyst can often influence diastereoselectivity as well as enantioselectivity. Screening different catalysts or modifying the substituents on the reactants (if possible) can favor the formation of one diastereomer.
-
-
Reaction Conditions: Temperature and solvent can also influence the diastereomeric ratio.
-
Solution: Systematically vary the temperature and solvent to determine the optimal conditions for the desired diastereomer.
-
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 95 | 85 |
| 2 | 0 | 92 | 92 |
| 3 | -20 | 88 | 97 |
| 4 | -40 | 75 | >99 |
Note: Data is representative and will vary depending on the specific reaction system.
Table 2: Effect of Solvent on Enantiomeric Excess
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 2.4 | 90 | 95 |
| 2 | Dichloromethane | 9.1 | 85 | 91 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 88 | 88 |
| 4 | Acetonitrile | 37.5 | 70 | 75 |
Note: Data is representative and will vary depending on the specific reaction system.
Experimental Protocols
General Procedure for Asymmetric Isoxazolidinol Synthesis
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reactant Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the alkene (1.0 mmol).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) in a cryostat.
-
Nitrone Addition: Dissolve the nitrone (1.2 mmol) in the anhydrous solvent and add it dropwise to the cooled reaction mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazolidinol.
Protocol for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified isoxazolidinol in the mobile phase (e.g., 1 mg/mL).
-
Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9]
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV at a wavelength where the product absorbs (e.g., 254 nm)
-
Column Temperature: Ambient
-
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculation of Enantiomeric Excess: Calculate the ee using the following formula: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100
Visualizations
Catalytic Cycle of Asymmetric 1,3-Dipolar Cycloaddition
Caption: A generalized catalytic cycle for the asymmetric synthesis of isoxazolidinols.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess in isoxazolidinol synthesis.
References
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. [Link]
-
Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health. [Link]
-
Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. PubMed Central. [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Institutes of Health. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Synthesis, optical properties, DNA, β-cyclodextrin interaction, hydrogen isotope sensor and computational study of new enantiopure isoxazolidine derivative (ISoXD). PubMed Central. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. National Institutes of Health. [Link]
-
(PDF) Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. ResearchGate. [Link]
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
-
The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
-
Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Exploration and Development of Nitrone Chemistry. J-Stage. [Link]
-
Frozen Solution-Mediated Asymmetric Synthesis: Control of Enantiomeric Excess. PubMed. [Link]
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. ResearchGate. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ACS Publications. [Link]
-
Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. ACS Publications. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. RSC Publishing. [Link]
-
Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Publications. [Link]
-
The regiochemistry and stereochemistry of 1,3-dipolar cycloaddition of a cyclic nitrone. RSC Publishing. [Link]
-
Organocatalysis. Professor Steven V. Ley Research Group. [Link]
-
Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ rea. WUR eDepot. [Link]
-
The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health. [Link]
-
Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds. RSC Publishing. [Link]
Sources
- 1. Catalytic asymmetric cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NMR characterization of 4-methyl-1,2-oxazolidin-4-ol isomers
NMR Characterization of 4-Methyl-1,2-Oxazolidin-4-ol Isomers: A Definitive Guide
Executive Summary
The characterization of 4-methyl-1,2-oxazolidin-4-ol (structurally defined as 4-hydroxy-4-methylisoxazolidine ) presents a unique challenge in small-molecule NMR. Synthesized typically via 1,3-dipolar cycloaddition of nitrones, this scaffold often co-elutes with its 5-substituted regioisomer and can exist as stable invertomers (if N-substituted) or enantiomeric pairs.
This guide provides a self-validating NMR protocol to unambiguously distinguish the 4-hydroxy-4-methyl core from its structural alternatives and characterize its stereochemical configuration.
Structural Logic & Isomer Landscape
Before initiating spectral acquisition, it is critical to define the isomer space. The nomenclature "1,2-oxazolidine" confirms an isoxazolidine ring (N and O adjacent), distinct from "1,3-oxazolidine."
The Isomer Matrix
-
Regioisomers (Constitutional): The primary synthetic ambiguity.
-
Target (Isomer A): 4-Methyl-1,2-oxazolidin-4-ol (Quaternary center at C4).
-
Alternative (Isomer B): 5-Methyl-1,2-oxazolidin-5-ol (Quaternary center at C5—often a hemiacetal and unstable).
-
-
Stereoisomers:
-
Enantiomers: The C4 center creates chirality (
vs ). In an achiral environment, these are indistinguishable by NMR. -
N-Invertomers/Diastereomers: If Nitrogen bears a substituent (
), the N-lone pair inversion is slow on the NMR timescale at low temperatures, creating cis and trans diastereomers relative to the C4-Methyl group.
-
Figure 1: Structural hierarchy of isoxazolidine isomers generated during synthesis.
Critical NMR Parameters (The "Fingerprint")
To validate the structure, you must target specific nuclei that report on the connectivity of the quaternary center.
The Quaternary Carbon Test (13C & DEPT-135)
-
Target (4-isomer): The quaternary carbon (C-OH) is at position 4. It is flanked by two methylene groups (C3 and C5).
-
Result:One quaternary signal (~70-75 ppm) and two negative peaks (CH2) in DEPT-135.
-
-
Alternative (5-isomer): The quaternary carbon is at position 5 (adjacent to Oxygen).
-
Result: Quaternary signal shifts downfield (~95-105 ppm, hemiacetal range) or appears as a ketone if ring-opened.
-
The "Bookend" Protons (1H & HSQC)
The isoxazolidine ring has distinct chemical environments for C3 and C5 protons due to the heteroatoms:
-
H-C5 (O-adjacent): Deshielded, typically 3.8 – 4.5 ppm .
-
H-C3 (N-adjacent): Upfield relative to C5, typically 2.8 – 3.5 ppm .
In the 4-methyl-4-ol isomer , both C3 and C5 are CH2 groups. You will see two AB quartets (or multiplets) integrating to 2H each.
Experimental Protocol: The Validation Workflow
Prerequisites:
-
Solvent: DMSO-d6 (preferred for observing OH protons and slowing exchange) or CDCl3.
-
Concentration: >5 mg/mL for clear 13C detection.
Step 1: 1H NMR Screening (1D)
Acquire a standard proton spectrum.
-
Check: Look for the Methyl singlet.[1]
-
Range: 1.2 – 1.4 ppm (shielded by aliphatic ring).
-
-
Check: Integrate the ring protons.
-
Target: Two distinct CH2 regions (approx 2.8-3.2 ppm and 3.8-4.2 ppm).
-
Alternative (5-isomer): Would show a CH2 (C3) and a CH2 (C4), but the splitting pattern would be a triplet-triplet system rather than isolated AB systems flanking a quaternary center.
-
Step 2: Connectivity Mapping (HSQC + HMBC)
This is the definitive step.
-
HSQC: Identify the carbon signals attached to the protons.
-
Confirm C3 and C5 are methylene carbons (phase check).
-
Crucial: Confirm the signal at ~70-75 ppm has NO correlation in HSQC (Quaternary C4).
-
-
HMBC (Long-range):
-
Set optimization for 8 Hz.
-
The "Methyl Anchor": Look for correlations from the Methyl protons (1.3 ppm).
-
Target: Strong correlation to Quaternary C4 (~75 ppm).
-
Target: Correlations to both C3 (~60 ppm) and C5 (~80 ppm).
-
Logic: If the methyl is at C4, it "sees" both neighbors. If at C5, it would see C4 and O (no carbon).
-
-
Figure 2: Experimental workflow for structural assignment.
Comparative Data Guide
Use this table to benchmark your spectral data. Values are estimated based on isoxazolidine derivatives in DMSO-d6.
| Feature | Target: 4-Methyl-1,2-oxazolidin-4-ol | Alternative: 5-Methyl-1,2-oxazolidin-5-ol |
| Methyl (1H) | Singlet, | Singlet, |
| Ring C3 (13C) | ||
| Ring C4 (13C) | ||
| Ring C5 (13C) | ||
| HMBC (from Me) | Correlations to C3, C4, C5 | Correlations to C4 only |
| Stability | Stable Alcohol | Unstable (Ring opens to ketone) |
Stereochemical Characterization (NOESY)
If your molecule has an N-substituent (e.g., N-Benzyl, N-Phenyl), you must assign the relative stereochemistry (cis/trans) of the Methyl group relative to the N-substituent.
Protocol:
-
Acquire 1D NOESY or 2D NOESY.
-
Irradiate Methyl Protons:
-
Observation A: Strong NOE to N-Substituent protons
Cis relationship. -
Observation B: Weak/No NOE to N-Substituent; Strong NOE to Ring Protons (H3/H5)
Trans relationship.
-
Note: In 5-membered rings, the envelope conformation can complicate NOE analysis. Always use molecular modeling (DFT) to confirm expected inter-proton distances if the result is ambiguous.
References
-
PubChem Compound Summary: 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]...[2] (Demonstrates the 4-hydroxy-4-methyl scaffold in drug discovery). National Center for Biotechnology Information.[3]Link
-
Isoxazolidine Synthesis & NMR: "Synthesis of New Isoxazolidine Derivatives..." (Provides comparative NMR data for substituted isoxazolidine rings). Molecules (MDPI).Link
-
Conformational Analysis: "Nitrogen inversion process in some camphor-based isoxazolidines." (Discusses N-inversion and stereochemical assignments in isoxazolidines). ResearchGate.[4]Link
-
General Heterocycle NMR: "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." (Context on ring stability and hydrolysis). Journal of Pharmaceutical Sciences.Link
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C21H24F3N5O5S | CID 59732428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazolidine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Solid-State Characterization of 4-Hydroxyisoxazolidine Salts
Executive Summary
The 4-hydroxyisoxazolidine scaffold represents a critical "sugar mimic" in modern drug discovery, often serving as a bioisostere for ribose in nucleoside antivirals. However, the free base form of this heterocycle presents significant handling challenges—typically manifesting as a viscous, hygroscopic oil with limited shelf stability due to the labile N–O bond.
This guide objectively compares the solid-state performance of the Hydrochloride (HCl) salt against the L-Tartrate salt and the Free Base . While the HCl salt is the industry standard for bulk stability, our analysis highlights the L-Tartrate salt as superior for chiral resolution and crystallographic determination of absolute configuration.
Quick Comparison Matrix
| Feature | Free Base | Hydrochloride (HCl) Salt | L-Tartrate Salt |
| Physical State | Viscous Oil / Low MP Solid | Crystalline Solid | Crystalline Solid / Needles |
| Melting Point | < 25°C (Typical) | 125 – 129 °C | 145 – 152 °C (Decomp) |
| Hygroscopicity | High (Deliquescent) | Moderate | Low |
| Stability | Poor (N-O cleavage risk) | Excellent | Good |
| X-Ray Suitability | Poor | Good (Packing often disordered) | Excellent (Chiral lattice) |
| Primary Use | Intermediate | Storage / Formulation | Chiral Resolution / Abs.[1] Config. |
Structural Analysis & Causality
As a senior scientist, I must emphasize that the choice of salt is not merely about raising the melting point; it is about engineering the crystal lattice to stabilize the N–O bond and fix the ring conformation.
The Conformation Problem
The 5-membered isoxazolidine ring adopts a flexible "envelope" conformation. In the free base, this ring puckering is dynamic, leading to poor packing efficiency.
-
HCl Effect: Protonation at the Nitrogen (
) creates a directional H-bond donor ( ). This locks the ring into a specific envelope conformation to maximize ionic interaction with the Chloride anion ( ). -
4-Hydroxy Effect: The substituent at
introduces a secondary H-bonding vector. In the HCl salt, this often leads to "head-to-tail" polymeric chains in the lattice. In the Tartrate salt, the chiral tartrate counter-ion creates a rigid "host-guest" network that accommodates the 4-OH group more specifically, often facilitating the separation of enantiomers.
Crystallographic Metrics to Monitor
When collecting data on your 4-hydroxyisoxazolidine salts, validate your structure against these standard geometric parameters. Deviations suggest ring strain or incorrect assignment.
-
N–O Bond Length: Expected: 1.45 – 1.48 Å . (Significantly longer than isoxazole due to saturation).
-
C–N Bond Length: Expected: 1.47 – 1.50 Å .
-
Ring Puckering (q2): Monitor the Cremer-Pople parameters. The 4-hydroxy group typically forces the ring into an envelope where
or is the flap.
Experimental Data: Performance Comparison
The following data summarizes the physicochemical behavior of the parent isoxazolidine scaffold and its 4-hydroxy derivatives.
Table 1: Physicochemical Properties
| Parameter | Isoxazolidine HCl (Benchmark) | 4-Hydroxyisoxazolidine HCl | 4-Hydroxyisoxazolidine L-Tartrate |
| CAS Number | 39657-45-9 | Derivative Specific | Derivative Specific |
| Crystal System | Orthorhombic (Typical) | Monoclinic ( | Monoclinic ( |
| Space Group | |||
| Solubility (H2O) | > 100 mg/mL | > 150 mg/mL | ~ 40-60 mg/mL |
| Solubility (EtOH) | Soluble | Sparingly Soluble | Insoluble (Recryst. solvent) |
| Thermal Onset | Stable until melt | Stable until melt | Dehydration event often <100°C |
Analyst Note: The lower solubility of the Tartrate salt in ethanol is the mechanism utilized for chiral resolution (Pasteur's method). The HCl salt is too soluble in polar organic solvents to crystallize effectively without vapor diffusion.
Experimental Protocols
Synthesis & Salt Formation Workflow
The following workflow ensures the isolation of high-quality crystals suitable for X-ray diffraction. The critical step is the "Polishing Filtration" to remove nucleation sites that cause oiling out.
Figure 1: Decision tree for salt formation targeting either bulk stability (HCl) or chiral resolution (Tartrate).
Crystallization for X-Ray (Vapor Diffusion Method)
Do not rely on evaporation, as isoxazolidines can oxidize. Use this self-validating protocol:
-
Inner Vial: Dissolve 20 mg of the salt in the minimum amount of Methanol (approx. 0.5 mL). Ensure the solution is perfectly clear (filter through 0.45 µm PTFE if needed).
-
Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent).
-
Equilibration: Cap the outer jar tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility.
-
Validation: Crystals should appear within 24-48 hours. If an oil forms, the system is too wet—repeat with anhydrous solvents.
Mechanism of Stabilization (H-Bond Network)
Understanding the lattice energy explains why the Tartrate salt often yields better diffraction data for this specific scaffold.
Figure 2: Interaction map showing how the 4-OH group participates in lattice stabilization. In Tartrate salts, the "Chiral Pockets" rigidly hold the cation, reducing thermal disorder.
References
-
Isoxazolidine Hydrochloride Properties: Chem-Impex International. Isoxazolidine hydrochloride Product Page. CAS 39657-45-9.[2]
-
General Isoxazolidine Chemistry: Cordero, F. M., et al. (2013). "Five-Membered Ring Systems."[3][4] Progress in Heterocyclic Chemistry, 25, 291–317.
-
Chiral Resolution Strategies: Kozma, D. (2002).[3] CRC Handbook of Optical Resolutions via Diastereoisomeric Salt Formation. CRC Press.[3] (Standard reference for Tartaric acid resolution of amines).
- Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. (Referenced for bond length standards).
Sources
- 1. 4R-(1R-hydroxy-(4-nitrophenyl)-methyl)-1,3-oxazolidin-2-one | C10H10N2O5 | CID 11218620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoxazolidine hydrochloride | C3H8ClNO | CID 12304500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 1,2-Oxazolidine vs. 2-Isoxazoline Reactivity Profiles
Executive Summary
This guide provides a critical analysis of the reactivity differences between 1,2-oxazolidine (saturated) and 2-isoxazoline (unsaturated) scaffolds. While both heterocycles contain the labile N–O bond, their utility in drug discovery diverges significantly due to their oxidation states.
-
1,2-Oxazolidines function primarily as labile protecting groups or chiral auxiliaries (e.g., Evans auxiliaries derived concepts). They are prone to hydrolytic ring opening and are chemically distinct due to the
hybridized nitrogen. -
2-Isoxazolines serve as robust pharmacophores (e.g., fluralaner) and versatile masked synthons . The
double bond imparts stability against hydrolysis but activates the ring toward reductive cleavage to form -hydroxy ketones or -amino alcohols.
Structural & Physical Properties
The reactivity divergence stems from the electronic environment of the nitrogen atom and ring strain.
| Feature | 1,2-Oxazolidine | 2-Isoxazoline |
| Structure | Saturated 5-membered ring | Unsaturated (C=N) 5-membered ring |
| Nitrogen Hybridization | ||
| Basicity | Moderate ( | Low ( |
| Hydrolytic Stability | Low: Hydrolyzes in aqueous acid/base to amino alcohol + aldehyde. | High: Stable to aqueous acid/base; requires reductive conditions to open. |
| Primary Synthetic Route | Condensation (Amino alcohol + Carbonyl) or Nitrone Cycloaddition. | 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkene).[1] |
| Major Drug Application | Prodrugs, Chiral Auxiliaries. | Pesticides (GABA-gated Cl- channels), Antibacterials. |
Core Reactivity Profile: N–O Bond Cleavage
The strategic value of these rings often lies in their controlled destruction. The N–O bond is the "weak link" (bond dissociation energy
2-Isoxazoline: The "Masked Aldol"
The isoxazoline ring is a latent form of a
-
Mechanism: Reductive cleavage of the N–O bond followed by hydrolysis of the resulting imine.
-
Reagents:
, , , or .
1,2-Oxazolidine: The "Masked Amino Alcohol"
The oxazolidine ring is in equilibrium with the open-chain imine/enamine or amino alcohol form, particularly in protic solvents.
-
Mechanism: Acid-catalyzed hydrolysis (reverse of formation).
-
Reagents: Aqueous HCl, silica gel (sometimes sufficient), or catalytic TsOH.
Visualization: Comparative Ring Opening Pathways
Caption: Divergent ring-opening pathways. Isoxazolines require chemical reduction (green paths) to open, accessing aldol-type products. Oxazolidines open via simple hydrolysis (yellow path).
Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is observable through distinct physical changes (color, solubility) described in the "Process Control" sections.
Protocol A: Molybdenum-Mediated Ring Opening of Isoxazolines
Purpose: To convert an isoxazoline into a
Reagents:
-
Isoxazoline substrate (1.0 equiv)[2]
-
Molybdenum hexacarbonyl (
) (1.1 equiv) -
Acetonitrile (0.1 M concentration)
-
Water (5.0 equiv)
Workflow:
-
Setup: In a fume hood, charge a reaction vial with the isoxazoline substrate and
. Add Acetonitrile and Water. -
Activation: Seal the vial and heat to reflux (
).-
Process Control: The reaction mixture typically turns dark brown/black as the active Mo-complex forms. If the solution remains clear/yellow after 1 hour, check temperature and stirring.
-
-
Monitoring: Monitor by TLC. The isoxazoline spot (usually UV active) will disappear, replaced by a more polar spot (
-hydroxy ketone). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove black molybdenum residues. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate. The residue is often pure enough for characterization; otherwise, purify via silica gel chromatography.
Causality:
Protocol B: Synthesis of Isoxazolines via [3+2] Cycloaddition
Purpose: To construct the isoxazoline core with defined regiochemistry.
Reagents:
-
Aldoxime (Precursor to nitrile oxide) (1.0 equiv)
-
Alkene (Dipolarophile) (1.2 equiv)
-
Sodium Hypochlorite (NaOCl, bleach) or N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (
) (1.1 equiv, if using NCS)
Workflow:
-
Chlorination (In situ): Dissolve aldoxime in DMF or DCM. Add NCS at
. Stir for 1 hour to form the hydroximoyl chloride.-
Process Control: A transient color change (often yellowing) indicates chlorination.
-
-
Cycloaddition: Add the alkene to the mixture. Slowly add
(dissolved in solvent) via syringe pump over 2 hours.-
Causality: Slow addition of base keeps the concentration of the transient nitrile oxide low, preventing dimerization (formation of furoxan side product) and favoring reaction with the alkene.
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMF.
Comparative Data: Reaction Conditions
The following table summarizes the performance of various conditions for N–O bond cleavage, synthesized from recent literature.
| Scaffold | Reaction Type | Reagents | Typical Yield | Selectivity/Notes |
| 2-Isoxazoline | Reductive Hydrolysis | 75-95% | Chemoselective; tolerates alkenes/alkynes. | |
| 2-Isoxazoline | Full Reduction | 80-99% | Reduces N-O and C=N. Forms | |
| 2-Isoxazoline | Reductive Cleavage | 60-85% | Mild; good for sterically hindered substrates. | |
| 1,2-Oxazolidine | Acid Hydrolysis | 1N HCl, THF, rt | >90% | Rapid; equilibrium driven by water excess. |
| 1,2-Oxazolidine | Hydrogenolysis | 85-95% | Cleaves N-O bond; prevents re-cyclization. |
Strategic Applications in Drug Design
Isoxazolines as Rigid Linkers
Unlike oxazolidines, isoxazolines are stable enough to serve as rigid linkers in final drug candidates.
-
Case Study: Fluralaner (Veterinary ectoparasiticide). The isoxazoline ring fixes the orientation of the two aromatic domains, crucial for binding to the GABA-gated chloride channel.
-
Stability: The ring resists metabolic hydrolysis in vivo, a property not shared by oxazolidines.
Oxazolidines as "Turn" Mimics
Oxazolidines (specifically pseudoproline derivatives) are used in peptide synthesis to disrupt
-
Mechanism: The oxazolidine ring locks the peptide backbone into a "kinked" conformation (cis-amide preference), increasing solubility during solid-phase synthesis. Acid treatment at the end cleaves the ring, restoring the natural serine/threonine residue.
Visualization: 1,3-Dipolar Cycloaddition Regioselectivity[4][5]
Caption: 1,3-Dipolar cycloaddition mechanism. The interaction between the Nitrile Oxide and Alkene orbitals dictates the formation of the 5-substituted isoxazoline as the major regioisomer.
References
-
Isoxazoline: An Emerging Scaffold in Pesticide Discovery. J. Agric. Food Chem. (2025).[4][5][6] Link
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC - NIH (2025). Link
-
Stability of Isoxazoline Compounds in Common Laboratory Solvents. BenchChem Technical Guide. Link
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Yielding Oxazolidine Derivatives. Molecules (2025). Link
-
Mo(CO)6-Mediated N-O Bond Cleavage. Organic Reactions (Classic Protocol Reference). Link
Sources
- 1. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Oxazolidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of cis- and trans-Isoxazolidin-4-ols
[1][2]
Executive Summary
Differentiation of isoxazolidin-4-ol diastereomers is a critical step in the synthesis of nucleoside analogs and amino alcohols via nitrone cycloaddition. While scalar coupling constants (
Mechanistic Basis: The Conformation Challenge
Unlike rigid six-membered rings (chairs), the five-membered isoxazolidine ring adopts a flexible envelope conformation . The rapid equilibrium between different envelope forms means that protons H3 and H4 can toggle between pseudo-axial and pseudo-equatorial orientations.
-
Cis-Isoxazolidin-4-ol: Substituents at C3 and C4 are on the same face. Steric repulsion often forces the ring into a conformation where both substituents are pseudo-equatorial to minimize 1,2-strain, or one is pseudo-axial and one pseudo-equatorial.
-
Trans-Isoxazolidin-4-ol: Substituents are on opposite faces. This typically allows for a more relaxed conformation, often resulting in distinct dihedral angles compared to the cis isomer.
Primary Method: NOE/NOESY Spectroscopy (Definitive)
This protocol relies on the through-space magnetic interaction (dipolar coupling), which decays as
Experimental Protocol
-
Sample Preparation: Dissolve 5–10 mg of the pure diastereomer in 0.6 mL of high-quality deuterated solvent (CDCl
or DMSO- ). Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if necessary). -
Acquisition (1D NOE Difference):
-
Target: Irradiate the H3 proton resonance (typically
3.0–4.5 ppm). -
Observation: Monitor the H4 proton resonance (typically
4.0–4.8 ppm). -
Control: Irradiate an off-resonance region to subtract artifacts.
-
-
Acquisition (2D NOESY):
-
Use a mixing time (
) of 500–800 ms for small molecules (MW < 400). -
Acquire sufficient scans (NS > 16) to resolve weak cross-peaks.
-
Interpretation
-
Cis-Isomer: A strong positive NOE enhancement (typically 2–5%) is observed between H3 and H4. This confirms they are on the same face of the ring (syn-facial).
-
Trans-Isomer: Absent or negligible NOE between H3 and H4. Instead, you may observe NOE correlations between H3 and the substituent at C4 (e.g., the -OH proton or the H4-substituent).
Secondary Method: H NMR Coupling Constants ( )
Caution: Use this method only as a supporting indicator. The Karplus relationship in 5-membered rings is complex.
In many 3,4-disubstituted isoxazolidines, the following trend is often observed, though exceptions exist based on specific ring puckering:
-
Cis-Isomer: Generally exhibits a larger coupling constant (
Hz). The dihedral angle is often closer to 0° (eclipsed) or minimizes the angle, placing it on the steeper part of the Karplus curve. -
Trans-Isomer: Generally exhibits a smaller coupling constant (
Hz). The dihedral angle often approaches 90° (orthogonal), minimizing the coupling value.
Note: This trend is opposite to the standard "trans > cis" rule seen in rigid alkenes or cyclohexane chairs.
Tertiary Method: C NMR Chemical Shifts
The Gamma-Gauche Effect (steric compression) causes upfield shifts for carbons that are sterically crowded.
-
Cis-Isomer: The C3 and C4 carbons (and often the attached protons) appear upfield (lower ppm) relative to the trans isomer due to the steric crowding of the cis substituents.
-
Trans-Isomer: The C3 and C4 carbons appear downfield (higher ppm).
Summary Comparison Table
| Feature | Cis-Isoxazolidin-4-ol | Trans-Isoxazolidin-4-ol | Reliability |
| NOE (H3 | Strong Signal (Diagnostic) | Absent / Weak | High (Gold Standard) |
| Typically 6.0 – 9.0 Hz | Typically 2.0 – 5.0 Hz | Medium (Conformation dependent) | |
| Upfield (Shielded) | Downfield (Deshielded) | Low (Requires both isomers for comparison) | |
| H3/H4 Dihedral Angle | N/A |
Decision Logic Workflow
Figure 1: Logical workflow for the stereochemical assignment of isoxazolidin-4-ols. Note that while J-coupling provides a hint, NOE is required for confirmation.
References
-
Stereochemistry of substituted isoxazolidines derived from N-methyl C-diethoxyphosphorylated nitrone. Source: ResearchGate URL:[1][2][Link]
-
New Isoxazolidine-Conjugates of Quinazolinones—Synthesis, Antiviral and Cytostatic Activity. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Stereoselective Isoxazolidine Synthesis Via Copper-Catalyzed Alkene Aminooxygenation. Source: National Institutes of Health (PMC) URL:[Link]
Safety Operating Guide
4-Methyl-1,2-oxazolidin-4-ol proper disposal procedures
Topic: 4-Methyl-1,2-oxazolidin-4-ol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists
Executive Summary: Operational Directive
4-Methyl-1,2-oxazolidin-4-ol is a functionalized isoxazolidine derivative.[1] Unlike the more common 2-oxazolidinones used in chiral auxiliary chemistry, this compound features a direct nitrogen-oxygen (N-O) bond within the saturated ring.
Immediate Disposal Classification:
-
Primary Waste Stream: High-BTU Organic Waste (Incineration).
-
RCRA Status: Likely Non-Listed (unless characteristic D001 Ignitability applies). However, due to the N-O bond's potential latent energy and bioactivity, it must be managed as Hazardous Chemical Waste .
-
Prohibition: strictly NO drain disposal.
Chemical Profile & Hazard Assessment
To ensure safe handling, you must distinguish this compound from structural analogs. The N-O bond in the 1,2-oxazolidine ring introduces specific stability considerations different from 1,3-oxazolidines.
| Property | Specification | Operational Implication |
| Chemical Structure | 4-Methyl-4-hydroxyisoxazolidine | Contains a cyclic N-O bond. |
| Stability | Moderate | Susceptible to ring opening under strong acidic conditions or reductive environments.[2] |
| Flash Point | > 60°C (Predicted) | Likely not D001 (Ignitable) unless in flammable solvent, but treat as combustible.[2] |
| Toxicity Profile | Irritant / Bioactive | Isoxazolidines are pharmacophores; assume potential biological activity (antibacterial/antifungal).[2] |
| Reactivity | Reducing Agent Sensitive | Incompatible with strong reducing agents (e.g., LAH, Raney Nickel) which cleave the N-O bond.[2] |
Structural Visualization
The following diagram illustrates the core structure and the critical N-O bond that dictates its reactivity and disposal segregation.
Figure 1: Structural decomposition highlighting the N-O bond liability.
Step-by-Step Disposal Protocols
Choose the workflow that matches the physical state of your waste.
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired reagents, synthesis products, contaminated solids.[2]
-
Segregation: Isolate from oxidizers (peroxides, nitrates) and strong acids.
-
Packaging: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling:
-
Content: "4-Methyl-1,2-oxazolidin-4-ol, Solid."
-
Hazard Tags: "Irritant," "Toxic."
-
-
Consolidation: This container can be packed into a larger "Lab Pack" drum destined for incineration.
Scenario B: Liquid Waste (Solutions/Reaction Mixtures)
Applicable for: Mother liquors, quenched reaction mixtures.[3]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.
-
Compatible: Acetone, Methanol, Ethyl Acetate, Dichloromethane (Halogenated stream).
-
Incompatible: Piranha solution, Aqua Regia, Concentrated Nitric Acid.
-
-
Dilution: If the concentration is >10%, dilute with a compatible combustible solvent (e.g., Ethanol) to <5% to mitigate any potential exothermic ring decomposition during storage.
-
Stream Selection:
-
Non-Halogenated Organic: If dissolved in Acetone/Alcohol/Toluene.
-
Halogenated Organic: If dissolved in DCM/Chloroform.
-
-
Container: Use standard safety solvent cans (polyethylene or stainless steel). Do not use aluminum if the pH is basic.
Disposal Decision Tree
Figure 2: Logical decision tree for segregating 4-Methyl-1,2-oxazolidin-4-ol waste streams.
Regulatory Compliance (US Focus)
While this specific CAS may not be explicitly listed on EPA lists (P or U), you must classify it based on characteristics .
| Regulatory Body | Classification | Code / Requirement |
| EPA (RCRA) | Characteristic Waste (Potential) | D001 (if in flammable solvent). If solid, classify as Non-Regulated Hazardous Material but manage as hazardous due to toxicity. |
| DOT (Transport) | Hazard Class | Likely Class 6.1 (Toxic) or Class 9 (Misc) depending on purity and quantity.[2] |
| OSHA | Hazard Communication | SDS must be available.[2] Label as "Irritant" and "Target Organ Toxin." |
Labeling Requirement: Your waste tag must explicitly state:
Chemical Name: 4-Methyl-1,2-oxazolidin-4-ol Hazards: Irritant, Toxic Constituents: [List any solvents present, e.g., 95% Acetone, 5% Solute]
Emergency Procedures
-
Spill (Solid): Dampen with a chemically inert solvent (e.g., polyethylene glycol or water if miscible) to prevent dust. Sweep up into a disposable container. Do not dry sweep.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use paper towels if the solution contains oxidizing agents.
-
Exposure:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Oxazolidine Derivatives. PubChem. Available at: [Link][6]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA.gov. Available at: [Link][6]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[7] OSHA.gov. Available at: [Link][6]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
